Product packaging for 3,5-Dichloro-4-fluorobenzaldehyde(Cat. No.:CAS No. 117820-80-1)

3,5-Dichloro-4-fluorobenzaldehyde

Cat. No.: B180449
CAS No.: 117820-80-1
M. Wt: 193 g/mol
InChI Key: HQMAHFRNJCBIGV-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorobenzaldehyde serves as a critical synthetic building block in medicinal chemistry research, particularly in the development of novel anticancer agents. Its specific halogenation pattern makes it a valuable precursor for constructing complex heterocyclic structures with biological activity. Recent research has demonstrated its application as a key intermediate in the synthesis of 4-arylchromene derivatives . These multimodal compounds exhibit robust antiproliferative activities against human cancer cell lines, functioning through mechanisms such as microtubule destabilization and induction of G2/M cell cycle arrest, positioning them as promising candidates in anticancer drug discovery . For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2FO B180449 3,5-Dichloro-4-fluorobenzaldehyde CAS No. 117820-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMAHFRNJCBIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556160
Record name 3,5-Dichloro-4-fluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117820-80-1
Record name 3,5-Dichloro-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-fluorobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dichloro-4-fluorobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document details potential synthetic pathways, experimental protocols for related compounds that can be adapted, and a summary of expected analytical data for characterization.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃Cl₂FO.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃Cl₂FO[1]
Molecular Weight 193.00 g/mol [1]
CAS Number 117820-80-1[2]
Appearance Off-White Powder[3]
Purity ≥98%[2]

Synthesis of this compound

Route 1: Halogen Exchange from a Trichlorinated Precursor

This proposed pathway involves a nucleophilic aromatic substitution (halogen exchange) reaction on a suitable trichlorinated precursor, followed by the introduction of the aldehyde functionality. A potential starting material is 3,4,5-trichlorobenzaldehyde. The chlorine atom at the 4-position, activated by the electron-withdrawing aldehyde and flanking chlorine atoms, could be selectively replaced by fluorine using a fluoride salt.

Alternatively, a more feasible pathway may involve the initial synthesis of 3,5-dichloro-4-fluoronitrobenzene from 3,4,5-trichloronitrobenzene, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the aldehyde. A detailed protocol for the synthesis of the nitro intermediate has been reported.[4]

Experimental Protocol: Synthesis of 3,5-dichloro-4-fluoronitrobenzene [4]

A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol), and dimethylformamide (DMF; 66 ml) is heated at 140°C for 15 hours. An additional 2.5 g of potassium fluoride is added, and the mixture is stirred for an additional 15 hours at 140°C. The reaction mixture is then poured into water and extracted with ether. The combined organic layers are washed with water and brine, filtered, and the solvent is removed to yield a dark solid. The crude product is purified by column chromatography to give 3,5-dichloro-4-fluoronitrobenzene as a yellow powder.

The subsequent steps to convert the nitro group to a benzaldehyde would involve:

  • Reduction of the nitro group: The nitro group can be reduced to an amine (3,5-dichloro-4-fluoroaniline) using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl).[3]

  • Conversion of the aniline to the benzaldehyde: The resulting 3,5-dichloro-4-fluoroaniline can be converted to the benzaldehyde via a Sandmeyer-type reaction. This typically involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by reaction with a formylating agent.

Synthesis_Pathway_1 A 3,4,5-Trichloronitrobenzene B 3,5-Dichloro-4-fluoronitrobenzene A->B KF, DMF, 140°C C 3,5-Dichloro-4-fluoroaniline B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D This compound C->D 1. Diazotization (NaNO₂, H⁺) 2. Formylation

Proposed synthesis of this compound via a nitro intermediate.
Route 2: Oxidation of a Toluene Precursor

Another viable approach is the oxidation of 3,5-dichloro-4-fluorotoluene. This method is commonly employed for the synthesis of substituted benzaldehydes. The oxidation can be achieved using various oxidizing agents. A patent for the synthesis of 4-fluorobenzaldehyde describes the chlorination of 4-fluorotoluene to the corresponding benzal chloride, followed by hydrolysis to the aldehyde.[5] A similar strategy could be applied here.

Proposed Experimental Protocol (adapted from related syntheses):

  • Chlorination of 3,5-dichloro-4-fluorotoluene: 3,5-dichloro-4-fluorotoluene would be reacted with chlorine gas under UV irradiation to form 3,5-dichloro-4-fluorobenzal chloride.

  • Hydrolysis to the aldehyde: The resulting benzal chloride would then be hydrolyzed to this compound in the presence of a catalyst, such as a mixture of ferric chloride and zinc chloride, and water.[5]

Synthesis_Pathway_2 A 3,5-Dichloro-4-fluorotoluene B 3,5-Dichloro-4-fluorobenzal chloride A->B Cl₂, UV light C This compound B->C H₂O, FeCl₃/ZnCl₂

Proposed synthesis of this compound via oxidation of a toluene precursor.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, with expected data based on the analysis of structurally similar compounds.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesized Product Purification Purified Product Synthesis->Purification Column Chromatography / Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity

General workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton and a singlet for the two equivalent aromatic protons. The chemical shift of the aldehydic proton will be in the range of 9.5-10.5 ppm. The aromatic protons will appear further downfield, likely as a singlet due to their chemical equivalence.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will appear at a characteristic downfield chemical shift, typically between 185 and 200 ppm. The aromatic carbons will resonate in the 120-160 ppm region, with their specific shifts influenced by the halogen substituents.

Expected NMR Data:

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H ~9.9s (1H, CHO)
~7.8s (2H, Ar-H)
¹³C ~189s (C=O)
~160 (d, ¹JCF)d (C-F)
~135s (C-CHO)
~130 (d, ³JCF)d (C-Cl)
~128 (d, ²JCF)d (C-H)

Note: The predicted ¹³C NMR shifts and coupling constants are estimations based on related structures and may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3050-3100Aromatic C-H stretch
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)
~1700C=O stretch (strong)
~1550-1600Aromatic C=C stretch
~1200-1300C-F stretch
~700-800C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Expected Mass Spectrometry Data:

m/zInterpretation
192/194/196Molecular ion peak (M⁺) cluster due to chlorine isotopes
191/193/195[M-H]⁺
163/165/167[M-CHO]⁺
128/130[M-CHO-Cl]⁺

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and agrochemical research. While direct synthesis protocols are not widely published, this guide outlines plausible synthetic strategies based on established chemical principles. The provided characterization data, based on the analysis of analogous compounds, will aid researchers in the identification and quality control of this important molecule. Further research into optimizing the synthesis of this compound is warranted to improve its accessibility for various applications.

References

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzaldehyde (CAS 117820-80-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-fluorobenzaldehyde, a key building block in organic synthesis. The document details its physicochemical properties, applications, safety protocols, and a representative synthesis pathway, offering valuable insights for professionals in research and development.

Core Properties and Specifications

This compound is an aromatic aldehyde distinguished by a benzene ring substituted with two chlorine atoms, one fluorine atom, and a formyl group.[1] This substitution pattern, particularly the electron-withdrawing effects of the halogens, imparts unique reactivity to the molecule.[1] It is typically available as an off-white solid or powder with a purity of 97% or higher.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 117820-80-1[1][2][3][4][5][6][7]
Molecular Formula C₇H₃Cl₂FO[1][2][3][5][6]
Molecular Weight 193.00 g/mol [2][3][5][6]
Appearance Off-White Powder/Solid[1][2]
Purity ≥97%[1][3]
Solubility Soluble in organic solvents; moderate solubility in water.[1]
Storage Store at room temperature.[2]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for synthesizing more complex molecules. Its primary applications are in the development of new pharmaceuticals and agrochemicals.[1][2] The presence of chlorine and fluorine atoms can enhance the biological activity of derivative compounds.[1] It serves as a crucial starting material for creating active ingredients in drugs and pesticides and is also utilized in the synthesis of protein degrader building blocks.[2][3]

Diagram 1: Application Pathways A This compound B Organic Synthesis Intermediate A->B C Pharmaceuticals B->C D Agrochemicals B->D E Research & Materials Science B->E F Active Drug Ingredients C->F H Protein Degrader Building Blocks C->H G Pesticides / Herbicides D->G

Caption: Application pathways for this compound.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in public literature, a common method for producing fluorinated benzaldehydes is through a halogen-exchange reaction from their chlorinated precursors.[8][9] A plausible route involves the fluorination of a corresponding polychlorinated benzaldehyde using a fluoride salt like potassium fluoride. The reactivity of the aldehyde group allows for various subsequent transformations, such as nucleophilic additions and condensations, which are fundamental in building more complex molecular architectures.[1]

Diagram 2: Hypothetical Synthesis Workflow cluster_0 Synthesis Process A Starting Material (e.g., 3,4,5-Trichlorobenzaldehyde) C Halogen Exchange Reaction (Fluorination) A->C B Reagents (e.g., Potassium Fluoride) B->C D Purification (e.g., Chromatography) C->D E Final Product (this compound) D->E

Caption: A potential workflow for the synthesis of the target compound.

Experimental Protocols: General Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the synthesized product, NMR spectroscopy is essential.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The resulting spectra should be consistent with the structure of this compound. The proton NMR will show signals in the aromatic and aldehyde regions, the carbon NMR will show the expected number of signals for the unique carbon atoms, and the fluorine NMR will confirm the presence and environment of the fluorine atom. The structure is often confirmed to conform to the expected standard via this method.[2]

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.[6] Adherence to standard safety protocols is mandatory.

Table 2: GHS Hazard Information

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
H315 Causes skin irritationWarning: Skin corrosion/irritationP264, P280, P302+P352, P332+P317, P362+P364
H319 Causes serious eye irritationWarning: Serious eye damage/eye irritationP264, P280, P305+P351+P338, P337+P317
H335 May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritationP261, P271, P304+P340, P319, P403+P233, P405, P501

Handling Recommendations:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Avoid breathing dust.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • In case of contact with eyes or skin, rinse immediately with plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

References

An In-depth Technical Guide to the Chemical Reactivity of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its chemical structure, featuring an electron-withdrawing aldehyde group and halogen substituents (chlorine and fluorine) on the aromatic ring, imparts a unique reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the development of pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₃Cl₂FO[1]
Molecular Weight 193.00 g/mol [1]
IUPAC Name This compound[1]
CAS Number 117820-80-1[1]
Appearance Off-White Powder
Purity ≥98% (GC)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents
SMILES C1=C(C=C(C(=C1Cl)F)Cl)C=O[1]
InChI InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H[1]

Spectroscopic Data

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two main signals: a singlet for the aldehydic proton and a singlet for the two equivalent aromatic protons.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aldehydic-H~9.9 - 10.1Singlet
Aromatic-H~7.8 - 8.0Singlet

Note: Predicted values are based on spectral data of similar compounds.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=O~189 - 192
C-Cl~135 - 138
C-F~158 - 162 (with C-F coupling)
C-H (aromatic)~130 - 133
C (ipso-aldehyde)~132 - 135

Note: Predicted values are based on spectral data of similar compounds.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (aldehyde)~1700 - 1715
C-H (aromatic)~3050 - 3100
C-F~1200 - 1250
C-Cl~750 - 850

Note: Predicted values are based on spectral data of similar compounds.

3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for the two chlorine atoms.

FragmentExpected m/zNotes
[M]⁺192Molecular ion
[M+2]⁺194Isotope peak due to ³⁷Cl
[M+4]⁺196Isotope peak due to two ³⁷Cl atoms

Note: The relative intensities of the isotope peaks will be approximately 9:6:1.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group and the activated aromatic ring. The electron-withdrawing nature of the aldehyde and the halogens makes the carbonyl carbon highly electrophilic and the aromatic ring susceptible to nucleophilic attack.

4.1. Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations, including condensations and olefications.

4.1.1. Schiff Base Formation

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid. Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities.

Schiff_Base_Formation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_outcome Product A This compound C Condensation in a suitable solvent (e.g., Ethanol) A->C B Primary Amine B->C D Schiff Base C->D Dehydration

Caption: General workflow for Schiff base synthesis.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.

4.1.2. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, ammonium acetate) to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Knoevenagel_Condensation_Workflow cluster_start Reactants cluster_process Reaction Conditions cluster_outcome Product A This compound C Base Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) A->C B Active Methylene Compound B->C D α,β-Unsaturated Product C->D

Caption: Workflow for Knoevenagel condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or gentle heating (reflux) for a period ranging from 30 minutes to several hours, monitoring by TLC.

  • Work-up: After the reaction is complete, the product often precipitates upon cooling. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

4.1.3. Wittig and Horner-Wadsworth-Emmons Reactions

This compound can be converted to alkenes via the Wittig reaction (using phosphonium ylides) or the Horner-Wadsworth-Emmons (HWE) reaction (using phosphonate carbanions). The HWE reaction is often preferred for the synthesis of (E)-alkenes with high stereoselectivity.

Olefination_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction cluster_outcome Products A This compound C Reaction in an aprotic solvent (e.g., THF) A->C B Phosphorus Ylide/Phosphonate B->C D Alkene C->D E Triphenylphosphine oxide / Phosphate byproduct C->E

Caption: General workflow for Wittig/HWE olefination.

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction

  • Base Treatment: To a stirred suspension of a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, add the phosphonate ester dropwise.

  • Ylide Formation: Allow the mixture to stir at room temperature for about 30 minutes to ensure complete formation of the ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting alkene by column chromatography.

4.2. Reactions on the Aromatic Ring

The presence of three electron-withdrawing groups (one aldehyde and two chloro groups) activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, is the most likely site for substitution.

4.2.1. Nucleophilic Aromatic Substitution (SNAr)

Nucleophiles such as amines, alkoxides, and thiolates can displace the fluorine atom. This reaction is a powerful tool for introducing a variety of functional groups onto the aromatic ring.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reactant Mixture: In a suitable solvent (e.g., DMF, DMSO), dissolve this compound and the nucleophile. An excess of the nucleophile may be used.

  • Base: A base such as potassium carbonate may be added to facilitate the reaction, especially if the nucleophile is an alcohol or thiol.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The product can be purified by column chromatography or recrystallization.

Applications in Drug Development and Medicinal Chemistry

Halogenated benzaldehydes are key intermediates in the synthesis of a wide array of pharmaceutical compounds. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel drug candidates. Its derivatives have potential applications as:

  • Enzyme Inhibitors: The substituted phenyl ring can be incorporated into scaffolds that target the active sites of various enzymes.

  • Antimicrobial Agents: Schiff bases and other derivatives of halogenated aldehydes have shown promising antimicrobial activity.

  • Anticancer Agents: The core structure can be elaborated to produce compounds that interfere with cancer cell signaling pathways.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactivity at both the aldehyde group and the aromatic ring allows for the construction of a diverse range of complex molecules. This guide provides a foundational understanding of its chemical properties and reactivity, offering a starting point for its application in research and development. Further exploration of its reaction scope is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis, particularly as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity, designing novel synthetic pathways, and understanding its potential biological interactions. This technical guide provides a detailed analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of structural chemistry and computational analysis of related compounds. While a specific crystal structure for this molecule is not publicly available, this paper extrapolates likely structural parameters and discusses the experimental and theoretical methodologies used to determine them.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a formyl (aldehyde) group at position 1. The fundamental framework is the planar benzene ring, with the substituents lying in or close to the plane of the ring.

Predicted Geometric Parameters

Based on analyses of similar halogenated benzaldehydes and general principles of chemical bonding, the following table summarizes the expected bond lengths and angles. These values are predictive and would require experimental verification.

ParameterPredicted ValueJustification
Bond Lengths (Å)
C-C (aromatic)~1.39 - 1.40Typical aromatic C-C bond length.
C-H (aromatic)~1.08Standard C-H bond length in aromatic systems.
C-Cl~1.74Average C-Cl bond length in chlorobenzenes.
C-F~1.35Typical C-F bond length in fluorobenzenes.
C1-C(aldehyde)~1.48Single bond between an sp2 carbon of the ring and the sp2 carbon of the aldehyde.
C=O (aldehyde)~1.21Standard double bond length for an aldehyde carbonyl group.
C-H (aldehyde)~1.10Typical C-H bond length in an aldehyde group.
**Bond Angles (°) **
C-C-C (ring)~120Ideal sp2 hybridization in a benzene ring. Minor deviations due to substituent effects.
C-C-Cl~120Expected angle for a substituent on a benzene ring.
C-C-F~120Expected angle for a substituent on a benzene ring.
C-C-C(aldehyde)~120Planar arrangement of the aldehyde group with the ring.
O=C-H (aldehyde)~122Typical angle for an aldehyde group.
O=C-C(ring)~124Steric and electronic effects may cause slight deviation from the ideal 120°.
H-C-C(ring)~114Steric and electronic effects may cause slight deviation from the ideal 120°.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the aldehyde group around the single bond connecting it to the phenyl ring. The planarity of the molecule is favored due to the conjugation between the π-system of the benzene ring and the π-bond of the carbonyl group.

Two principal planar conformations can be envisioned: one where the carbonyl oxygen is syn to one of the ortho C-H bonds and another where it is anti. However, due to the symmetry of the 3,5-dichloro substitution, these two planar conformations are energetically equivalent. The key conformational question is the magnitude of the energy barrier to rotation out of the plane.

Rotational Barrier

The rotation of the aldehyde group is not entirely free and is hindered by a rotational barrier. This barrier is the energy difference between the low-energy planar conformation and the high-energy transition state where the aldehyde group is perpendicular to the benzene ring. In this perpendicular arrangement, the stabilizing π-conjugation is broken.

For benzaldehyde itself, the rotational barrier has been a subject of both experimental and theoretical investigation, with values reported in the range of 4-8 kcal/mol.[2][3] The presence of halogen substituents on the ring can influence this barrier. Electron-withdrawing groups, such as chlorine and fluorine, can affect the electron density of the ring and the C-C single bond character, thereby altering the rotational barrier. Computational studies on related halogenated aromatic compounds have been used to predict these barriers.[4]

The diagram below illustrates the energetic relationship between the planar (low energy) and perpendicular (high energy) conformations.

Caption: Energy profile for the rotation of the aldehyde group.

Experimental and Computational Protocols

Determining the precise molecular structure and conformational energetics of this compound would involve a combination of experimental techniques and computational modeling.

Experimental Methodologies
  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

    • Protocol: Single crystals of this compound would be grown, typically by slow evaporation from a suitable solvent. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions, bond lengths, and bond angles can be precisely calculated.[5]

  • Gas-Phase Electron Diffraction (GED): This technique is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the crystal lattice.

    • Protocol: A beam of high-energy electrons is passed through a gaseous sample of the compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded. Analysis of this pattern provides information about the internuclear distances in the molecule.[6][7]

  • Microwave Spectroscopy: This high-resolution spectroscopic technique is particularly powerful for determining the rotational constants of a molecule in the gas phase. From these constants, very precise molecular geometries can be derived. It is also a key method for studying conformational isomers and determining rotational barriers.[3][8]

    • Protocol: A gaseous sample at low pressure is irradiated with microwave radiation. The absorption of radiation at specific frequencies corresponds to transitions between rotational energy levels. The analysis of the resulting spectrum yields the rotational constants.

Computational Chemistry Protocols
  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for predicting molecular structures, energies, and other properties.

    • Protocol: The geometry of the this compound molecule would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).[4] A relaxed potential energy surface scan can be performed by systematically changing the dihedral angle of the C-C bond connecting the aldehyde group to the ring to calculate the rotational energy barrier.[9] The transition state of the rotation can be located and confirmed by frequency calculations (one imaginary frequency).[10]

The following workflow illustrates the synergy between experimental and computational approaches.

Experimental_and_Computational_Workflow Synthesis Synthesis & Purification of This compound XRay X-ray Crystallography Synthesis->XRay GED Gas-Phase Electron Diffraction Synthesis->GED Microwave Microwave Spectroscopy Synthesis->Microwave DFT DFT Calculations Synthesis->DFT SolidState Solid-State Structure (Bond Lengths, Angles) XRay->SolidState GasPhase Gas-Phase Structure (Bond Lengths, Angles) GED->GasPhase Microwave->GasPhase Conformation Conformational Analysis (Rotational Barrier) Microwave->Conformation DFT->GasPhase DFT->Conformation Validation Comparison and Validation SolidState->Validation GasPhase->Validation Conformation->Validation FinalModel Refined Structural and Conformational Model Validation->FinalModel

Caption: Integrated workflow for structural and conformational analysis.

Conclusion

References

physical and chemical properties of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the , along with relevant experimental methodologies and potential applications, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name This compound[1]
Synonyms Benzaldehyde, 3,5-dichloro-4-fluoro-[2]
CAS Number 117820-80-1[1][3]
Molecular Formula C₇H₃Cl₂FO[1][3]
Molecular Weight 193.00 g/mol [1][3]
Appearance Off-White Powder[4]
Melting Point No experimental data available
Boiling Point 254.9 ± 35.0 °C (Predicted)[5]
Density 1.493 ± 0.06 g/cm³ (Predicted)[5]
Purity ≥98%[3]
Solubility No direct experimental data available. A related compound, 3,5-dichloro-4-hydroxybenzaldehyde, is soluble in organic solvents like ethanol and DMSO, with limited water solubility.[6]
InChI InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H[1]
SMILES C1=C(C=C(C(=C1Cl)F)Cl)C=O[1]

Synthesis and Reactivity

Synthesis

This reaction typically involves heating the chlorinated precursor with a fluoride salt, such as potassium fluoride, in the presence of a phase-transfer catalyst.

Hypothetical Synthesis Workflow:

synthesis_workflow Hypothetical Synthesis of this compound start Starting Material: 3,4,5-Trichlorobenzaldehyde reaction Halogen-Exchange Reaction start->reaction reagents Reagents: Potassium Fluoride (KF) Phase-Transfer Catalyst reagents->reaction conditions Conditions: High Temperature Anhydrous Solvent (e.g., DMF, Sulfolane) conditions->reaction workup Reaction Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification product Final Product: This compound purification->product biological_activity Biological Activity of a Related Compound mushroom Porostereum spadiceum (Mushroom) compound Produces 3,5-dichloro-4-methoxybenzaldehyde mushroom->compound activity Demonstrates Antimicrobial Activity compound->activity target_bacteria Plant-Pathogenic Bacteria activity->target_bacteria target_fungi Plant-Pathogenic Fungi activity->target_fungi implication Potential Implication for This compound activity->implication

References

Solubility of 3,5-Dichloro-4-fluorobenzaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dichloro-4-fluorobenzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a representative synthetic workflow. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₇H₃Cl₂FO. Its structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and a formyl group, makes it a valuable building block in medicinal chemistry and material science. The presence of halogen atoms, particularly fluorine, can significantly influence the physicochemical properties of the molecule, including its metabolic stability, binding affinity to biological targets, and lipophilicity.

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₇H₃Cl₂FOPubChem[1]
Molecular Weight193.00 g/mol PubChem[1]
AppearanceOff-White PowderMySkinRecipes[2]
PurityTypically ≥98%[3]

Solubility Profile

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of such data highlights a gap in the available physicochemical information for this compound and underscores the importance of experimental determination for specific applications.

Qualitative Solubility Considerations

Based on the principles of "like dissolves like" and the known solubility of similar halogenated benzaldehydes, a qualitative assessment of the solubility of this compound can be made:

  • Polar Aprotic Solvents: Due to the polar carbonyl group and the halogen substituents, it is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and ethyl acetate.

  • Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is likely to be moderate. While the carbonyl group can act as a hydrogen bond acceptor, the overall molecule is largely non-polar.

  • Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and chloroform, the solubility is expected to be lower, although the aromatic ring provides some non-polar character.

  • Water: The compound is expected to be poorly soluble in water due to its predominantly hydrophobic nature.

The presence of multiple halogen atoms increases the molecular weight and can influence crystal lattice energy, which in turn affects solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the calibration range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated HPLC method.

  • Data Calculation:

    • Calculate the mass of the dissolved solid from the concentration and the total mass of the filtered solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess 3,5-Dichloro-4- fluorobenzaldehyde to vial prep2 Add known amount of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in shaker bath at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle for >2 hours equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3 result result analysis3->result Solubility Data

Experimental workflow for solubility determination.

Synthesis of this compound

While various synthetic routes to substituted benzaldehydes exist, a common approach involves the oxidation of the corresponding toluene derivative. The following is a representative workflow for the synthesis of this compound.

General Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from a suitable precursor, such as 3,4,5-trichlorotoluene, followed by oxidation. A more direct route could involve the formylation of 1,2-dichloro-3-fluorobenzene. A plausible synthetic pathway starts with the halogen exchange of a more readily available starting material. For instance, starting from 3,4,5-trichloronitrobenzene, a nucleophilic aromatic substitution can replace the chlorine at the 4-position with fluorine, followed by reduction of the nitro group and subsequent transformation to the aldehyde.

A simplified conceptual workflow is presented below.

Synthetic Workflow Diagram

synthetic_workflow start Starting Material (e.g., 3,4,5-Trichlorotoluene) step1 Halogen Exchange (Fluorination) start->step1 intermediate 3,5-Dichloro-4-fluorotoluene step1->intermediate step2 Oxidation intermediate->step2 product This compound step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Conceptual synthetic workflow for this compound.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[4] this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. The aldehyde group provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures.

Derivatives of structurally similar halogenated benzaldehydes have been investigated for a range of biological activities, including as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival. The specific substitution pattern of this compound may offer unique steric and electronic properties that could be exploited in the design of targeted therapies.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted electrophilic aromatic substitution (EAS) reactions of 3,5-dichloro-4-fluorobenzaldehyde. Due to the presence of multiple deactivating substituents, the aromatic ring of this compound is significantly electron-deficient, posing challenges for traditional EAS reactions. This document outlines the theoretical basis for predicting the regioselectivity of nitration, halogenation, and sulfonation reactions. Detailed, albeit hypothetical, experimental protocols are provided, adapted from established procedures for structurally similar compounds. This guide aims to serve as a valuable resource for researchers and professionals engaged in the synthesis and modification of halogenated benzaldehyde derivatives for applications in drug discovery and materials science.

Introduction

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and organic synthesis due to its unique electronic and structural features. The electrophilic aromatic substitution of this molecule presents a complex challenge due to the interplay of the directing effects of the two chloro substituents, the fluoro substituent, and the strongly deactivating formyl group. Understanding the regiochemical outcomes of such reactions is crucial for the rational design of novel molecular entities. This guide provides a detailed analysis of the factors governing the reactivity and selectivity of EAS reactions on this substrate.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative electronic effects of its substituents.

  • Formyl Group (-CHO): The aldehyde group is a powerful deactivating and meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to it (C2 and C6).

  • Chloro Groups (-Cl): The two chlorine atoms at the C3 and C5 positions are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because of the resonance donation of their lone pairs of electrons.

  • Fluoro Group (-F): The fluorine atom at the C4 position is also deactivating via a strong inductive effect. Similar to other halogens, it is an ortho, para-director due to resonance. Fluorine's smaller size and greater electronegativity compared to chlorine can lead to some unique reactivity patterns.

Overall Reactivity and Regioselectivity:

The benzene ring in this compound is heavily deactivated towards electrophilic attack. The substitution will predominantly occur at the position least deactivated by the combined electronic effects. The formyl group strongly directs incoming electrophiles to the C2 and C6 positions. The chloro and fluoro groups direct to the positions ortho and para to themselves. In this specific molecule, the C2 and C6 positions are ortho to the C3 and C5 chloro groups, respectively, and meta to the C4 fluoro group. Therefore, the directing effects of the halogens and the formyl group converge on the C2 and C6 positions. Given the symmetrical nature of the substitution pattern with respect to the formyl group, substitution is expected to occur at either C2 or C6, leading to a single major product.

Logical Relationship of Directing Effects

G Directing Effects on this compound sub This compound C1-CHO C3-Cl C5-Cl C4-F formyl Formyl (-CHO) Strong Deactivator Meta-Director sub->formyl at C1 chloro Chloro (-Cl) Deactivator Ortho, Para-Director sub->chloro at C3 & C5 fluoro Fluoro (-F) Deactivator Ortho, Para-Director sub->fluoro at C4 pos2 Position C2 formyl->pos2 meta pos6 Position C6 formyl->pos6 meta chloro->pos2 ortho chloro->pos6 ortho fluoro->pos2 meta fluoro->pos6 meta

Caption: Predicted regioselectivity of electrophilic attack.

Predicted Electrophilic Aromatic Substitution Reactions

Based on the analysis of directing effects, the following sections outline the predicted outcomes and hypothetical experimental protocols for key EAS reactions.

Nitration

The introduction of a nitro group onto the aromatic ring is a fundamental EAS reaction. Due to the deactivated nature of the substrate, harsh reaction conditions are anticipated.

Predicted Product: 3,5-Dichloro-4-fluoro-2-nitrobenzaldehyde.

Experimental Workflow for Nitration

G Workflow for the Nitration of this compound start Start reagents Prepare Nitrating Mixture (Conc. H2SO4 + Fuming HNO3) start->reagents dissolve Dissolve this compound in Concentrated H2SO4 start->dissolve reaction Slowly add Nitrating Mixture at 0-5 °C reagents->reaction dissolve->reaction stir Stir at Room Temperature reaction->stir quench Pour onto Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry the Product wash->dry end End dry->end

Caption: A generalized workflow for the nitration reaction.

Experimental Protocol (Hypothetical):

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and set in an ice-salt bath, cautiously add 15 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 5.0 g of this compound in 25 mL of concentrated sulfuric acid, keeping the temperature at 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the benzaldehyde derivative over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield 3,5-dichloro-4-fluoro-2-nitrobenzaldehyde.

Table 1: Hypothetical Quantitative Data for Nitration

ParameterPredicted Value
Product Name 3,5-Dichloro-4-fluoro-2-nitrobenzaldehyde
Molecular Formula C₇H₂Cl₂FNO₃
Molecular Weight 238.00 g/mol
Theoretical Yield Based on 5.0 g starting material: 6.16 g
Predicted Yield 60-70%
Appearance Pale yellow solid
Melting Point Not available (predicted to be >100 °C)
Halogenation (Bromination)

Introducing a bromine atom onto the aromatic ring would require a Lewis acid catalyst due to the deactivated nature of the substrate.

Predicted Product: 2-Bromo-3,5-dichloro-4-fluorobenzaldehyde.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place 5.0 g of this compound and 50 mL of a dry, inert solvent such as dichloromethane.

  • Catalyst Addition: Add 6.9 g of anhydrous iron(III) bromide (FeBr₃) to the mixture.

  • Bromination: From the dropping funnel, add a solution of 4.1 g of bromine in 10 mL of dichloromethane dropwise over 30 minutes.

  • Reaction Completion: After the addition, stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up: Quench the reaction by carefully pouring the mixture into 100 mL of cold water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 10% aqueous sodium bisulfite solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Hypothetical Quantitative Data for Bromination

ParameterPredicted Value
Product Name 2-Bromo-3,5-dichloro-4-fluorobenzaldehyde
Molecular Formula C₇H₂BrCl₂FO
Molecular Weight 271.89 g/mol
Theoretical Yield Based on 5.0 g starting material: 7.04 g
Predicted Yield 40-50%
Appearance Off-white to pale yellow solid
Melting Point Not available
Sulfonation

Sulfonation of such a deactivated ring would require harsh conditions, likely using fuming sulfuric acid.

Predicted Product: 3,5-Dichloro-4-fluoro-2-formylbenzenesulfonic acid.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, place 5.0 g of this compound.

  • Sulfonation: Carefully add 20 mL of fuming sulfuric acid (20% SO₃) to the flask.

  • Reaction Completion: Heat the mixture at 100-120 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Isolation: If a precipitate forms, it can be collected by filtration. Alternatively, the sulfonic acid may remain in the aqueous solution and could be isolated as a salt (e.g., by neutralization with a base).

Table 3: Hypothetical Quantitative Data for Sulfonation

ParameterPredicted Value
Product Name 3,5-Dichloro-4-fluoro-2-formylbenzenesulfonic acid
Molecular Formula C₇H₃Cl₂FO₄S
Molecular Weight 273.07 g/mol
Theoretical Yield Based on 5.0 g starting material: 7.07 g
Predicted Yield Low (difficult reaction)
Appearance Likely a hygroscopic solid or in solution
Melting Point Not applicable (likely decomposes)
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are highly unlikely to proceed on this compound. The strong deactivating effect of the formyl group, combined with the deactivating nature of the three halogen substituents, renders the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be challenging due to the highly deactivated nature of the aromatic ring. Theoretical analysis suggests that substitution, when forced under harsh conditions, will occur at the C2 (or C6) position, directed by the combined influence of the formyl and halogen substituents. This guide provides a foundational understanding and hypothetical protocols for nitration, halogenation, and sulfonation. It is imperative that any experimental work based on these predictions be conducted with caution and appropriate safety measures, starting with small-scale trials to ascertain the actual reactivity and optimize reaction conditions. Further computational studies could provide more precise insights into the activation barriers and product distributions for these reactions.

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzaldehyde: Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-4-fluorobenzaldehyde is a key synthetic intermediate in the fine chemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzaldehyde ring, makes it a valuable building block for the synthesis of complex molecules, most notably as a precursor to the selective thyroid hormone receptor β (THR-β) agonist, Resmetirom (MGL-3196). This technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols and characterization data are presented to support researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 117820-80-1) is a halogenated aromatic aldehyde that has gained significant attention as a versatile intermediate.[1][2] Its trifunctionalized phenyl ring offers multiple reactive sites for the construction of intricate molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of derivative compounds, properties that are highly desirable in drug candidates. This guide will delve into the historical context of its synthesis and its pivotal role in the development of therapeutic agents.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. While experimental spectroscopic data for this specific compound is not widely published, the table includes predicted data and references to the spectra of structurally similar compounds for comparative purposes.

PropertyValueReference/Notes
Molecular Formula C₇H₃Cl₂FO[3]
Molecular Weight 193.00 g/mol [3]
CAS Number 117820-80-1[3]
Appearance Expected to be a solid at room temperature.Based on analogous compounds.
Melting Point Not available.
Boiling Point Not available.
¹H NMR Spectrum Predicted shifts for aromatic protons and the aldehyde proton.For comparison, the ¹H NMR spectrum of 3-chloro-4-fluorobenzaldehyde shows characteristic shifts for the aromatic protons and the aldehyde proton at approximately 9.9 ppm.[4]
¹³C NMR Spectrum Predicted shifts for the seven carbon atoms.
IR Spectrum (cm⁻¹) Expected characteristic peaks for C=O (aldehyde), C-Cl, and C-F.For comparison, the IR spectrum of 3,5-Dichlorobenzaldehyde shows characteristic peaks for the C=O stretch of the aldehyde. The C-F stretch is typically observed in the range of 1000-1400 cm⁻¹.[5]
Mass Spectrum (m/z) Expected molecular ion peak and fragmentation pattern.For comparison, the mass spectrum of 3-chloro-4-fluorobenzaldehyde shows a molecular ion peak corresponding to its molecular weight.[4]

Experimental Protocols

Two primary synthetic routes to this compound and its precursors are detailed below.

Synthesis via Halogen Exchange Reaction (Hypothetical Protocol)

This protocol is based on the well-established synthesis of similar fluorinated benzaldehydes from their chlorinated analogs.[6]

Reaction Scheme:

G 3,4,5-Trichlorobenzaldehyde 3,4,5-Trichlorobenzaldehyde This compound This compound 3,4,5-Trichlorobenzaldehyde->this compound KF, High Temperature

A plausible synthetic route to this compound.

Materials:

  • 3,4,5-Trichlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • High-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 3,4,5-trichlorobenzaldehyde, an excess of spray-dried potassium fluoride, and the phase-transfer catalyst in the solvent.

  • Heat the reaction mixture to a high temperature (typically 180-230 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis of a Precursor: 3,5-Dichloro-4-fluoronitrobenzene

This protocol describes the synthesis of a potential precursor which can be converted to the target benzaldehyde through reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction or other formylation methods.[7]

Reaction Scheme:

G 3,4,5-Trichloronitrobenzene 3,4,5-Trichloronitrobenzene 3,5-Dichloro-4-fluoronitrobenzene 3,5-Dichloro-4-fluoronitrobenzene 3,4,5-Trichloronitrobenzene->3,5-Dichloro-4-fluoronitrobenzene KF, DMF, 140 °C

Synthesis of a potential precursor to this compound.

Materials:

  • 3,4,5-Trichloronitrobenzene

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Ether

  • Water

  • Brine

Procedure:

  • A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol), and dimethylformamide (66 ml) is heated at 140 °C for 15 hours.[7]

  • An additional 2.5 g of potassium fluoride is added, and the mixture is stirred for an additional 15 hours at 140 °C.[7]

  • The reaction mixture is poured into water and extracted with ether.[7]

  • The combined organic layers are washed with water and brine, and then filtered.[7]

  • The solvent is removed under reduced pressure to give a dark solid, which is purified by column chromatography to yield 3,5-dichloro-4-fluoronitrobenzene as a yellow powder.[7]

Applications in Drug Development

This compound is a critical starting material in the synthesis of the thyroid hormone receptor β (THR-β) agonist, Resmetirom (MGL-3196).[8] Resmetirom is a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.

Role in the Synthesis of Resmetirom (MGL-3196)

The synthesis of Resmetirom involves the conversion of this compound to a 3,5-dichloro-4-hydroxyphenyl intermediate, which is then coupled with other heterocyclic moieties. The initial step likely involves the protection of the aldehyde group, followed by a nucleophilic aromatic substitution of the fluorine atom with a hydroxyl group or a protected hydroxyl group.

Hypothetical Synthetic Workflow:

G A This compound B Protected Aldehyde A->B Protection C 3,5-Dichloro-4-hydroxybenzaldehyde derivative B->C Hydroxylation D Coupling with Pyridazinone moiety C->D Etherification E Final steps to Resmetirom D->E Further functionalization

Plausible synthetic workflow from the core compound to Resmetirom.

Signaling Pathway of Resmetirom

Resmetirom is a selective agonist of the thyroid hormone receptor β (THR-β), which is predominantly expressed in the liver.[8][9] Thyroid hormones regulate metabolism, and their effects are mediated by thyroid hormone receptors (TRs), which are nuclear receptors that act as ligand-inducible transcription factors.[10]

The binding of an agonist like Resmetirom to THR-β leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators.[10] This complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes involved in lipid metabolism.[10] This leads to increased fatty acid oxidation and clearance of LDL-cholesterol, addressing the pathological hallmarks of NASH and dyslipidemia.

Thyroid Hormone Receptor β (THR-β) Signaling Pathway:

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_activation Gene Activation THR_RXR THR-β/RXR TRE TRE (DNA) THR_RXR->TRE Activated_Complex Resmetirom-THR-β/RXR THR_RXR->Activated_Complex Resmetirom binding CoR Corepressor CoR->THR_RXR Gene_Repression Gene Repression TRE->Gene_Repression In absence of ligand Resmetirom_cyto Resmetirom Resmetirom_cyto->THR_RXR Enters Nucleus Target_Gene Target Gene Transcription Activated_Complex->Target_Gene CoA Coactivator CoA->Activated_Complex Metabolic_Effects Increased Lipid Metabolism Target_Gene->Metabolic_Effects

Simplified diagram of the THR-β signaling pathway activated by Resmetirom.

Conclusion

This compound has emerged as a crucial building block in modern medicinal chemistry. While its early history is not extensively documented, its utility is clearly demonstrated in the synthesis of complex pharmaceutical agents like Resmetirom. The synthetic routes, though challenging due to the need for high temperatures and specific catalysts, are accessible and scalable. This technical guide provides a foundational understanding of this important compound, offering valuable insights for researchers engaged in the synthesis and application of novel therapeutics. Further research into more efficient and environmentally benign synthetic methods for this compound is warranted to support its growing demand in the pharmaceutical industry.

References

A Theoretical and Computational Guide to 3,5-Dichloro-4-fluorobenzaldehyde for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3,5-Dichloro-4-fluorobenzaldehyde. While specific experimental and computational research on this molecule is not extensively available in current literature, this document outlines the established protocols and expected outcomes based on studies of analogous halogenated benzaldehydes. This guide serves as a robust framework for initiating and conducting in-depth research into the structural, spectroscopic, and electronic properties of this compound, a compound of interest in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the determination of its optimized molecular geometry. This is typically achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely used and reliable method.

A logical workflow for these calculations is depicted below.

G cluster_input Input cluster_computation Computational Method cluster_analysis Analysis mol_structure Initial Molecular Structure (e.g., from 2D sketch) dft_method DFT Functional (e.g., B3LYP) mol_structure->dft_method opt_geo Optimized Geometry dft_method->opt_geo basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->opt_geo vib_freq Vibrational Frequencies opt_geo->vib_freq electronic_prop Electronic Properties (HOMO, LUMO, MESP) opt_geo->electronic_prop

Caption: A typical workflow for DFT calculations on a molecule like this compound.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Predicted Geometrical Parameters

The optimized geometrical parameters, such as bond lengths and bond angles, can be predicted using DFT calculations. A hypothetical summary of these parameters is presented in Table 1.

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.39C1-C2-C3120.0
C2-C31.39C2-C3-C4120.0
C3-C41.39C3-C4-C5120.0
C4-C51.39C4-C5-C1120.0
C5-C11.39C2-C1-C5120.0
C1-C(O)1.49C1-C(O)-H121.0
C=O1.21C1-C(O)=O124.0
C(O)-H1.10H-C(O)=O115.0
C3-Cl1.74C2-C3-Cl119.5
C5-Cl1.74C4-C5-Cl119.5
C4-F1.35C3-C4-F119.8

Note: These are hypothetical values and would need to be calculated using appropriate computational methods.

Spectroscopic Analysis

Computational methods are invaluable for interpreting experimental spectra, including FT-IR, FT-Raman, and UV-Vis.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman spectra. A comparison of hypothetical experimental and calculated vibrational frequencies is provided in Table 2.

Table 2: Hypothetical Vibrational Frequencies for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)
C-H stretch (aldehyde)285028522845
C=O stretch170517031700
C-C stretch (ring)158015851575
C-Cl stretch750748745
C-F stretch123012281225

Note: These are hypothetical values for illustrative purposes.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This analysis helps in understanding the electronic transitions within the molecule.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity.

The relationship between electronic properties can be visualized as follows:

G cluster_reactivity Global Reactivity Descriptors HOMO HOMO Energy (EHOMO) (Electron Donating Ability) Energy_Gap Energy Gap (ΔE = ELUMO - EHOMO) (Chemical Reactivity) HOMO->Energy_Gap Electronegativity Electronegativity (χ) HOMO->Electronegativity LUMO LUMO Energy (ELUMO) (Electron Accepting Ability) LUMO->Energy_Gap LUMO->Electronegativity Hardness Hardness (η) Energy_Gap->Hardness Softness Softness (σ) Energy_Gap->Softness Electrophilicity Electrophilicity Index (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity descriptors.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
Energy Gap (HOMO-LUMO)4.5

Note: These are hypothetical values.

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to be regions of negative potential (red/yellow), while the hydrogen atoms and the regions above and below the aromatic ring are likely to be areas of positive potential (blue).

Experimental and Computational Protocols

Computational Details

A typical computational study of this compound would involve the following:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

  • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions is generally adequate for obtaining reliable results for geometry optimization and vibrational frequencies.

Experimental Methods

For a comprehensive study, the following experimental techniques would be employed:

  • FT-IR Spectroscopy: The sample would be analyzed as a solid (e.g., in a KBr pellet) or in a suitable solvent.

  • FT-Raman Spectroscopy: The solid sample would be irradiated with a laser, and the scattered light analyzed.

  • UV-Vis Spectroscopy: The absorption spectrum would be recorded in a suitable solvent (e.g., ethanol, cyclohexane).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure.

Conclusion

The theoretical and computational study of this compound, while not yet prominent in the literature, holds significant potential for advancing its application in drug development and materials science. The methodologies outlined in this guide provide a clear pathway for researchers to investigate its molecular properties in detail. Such studies are crucial for understanding its reactivity, stability, and potential biological activity, thereby facilitating the rational design of novel therapeutic agents and functional materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Dichloro-4-fluorobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3,5-dichloro-4-fluorobenzaldehyde as a versatile building block in the synthesis of various medicinally relevant heterocyclic scaffolds. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for the development of novel compounds.

Introduction

This compound is a key starting material and intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzene ring, allows for the introduction of specific electronic and steric properties into target molecules. This can be particularly advantageous in drug design, where halogen atoms can modulate factors such as metabolic stability, lipophilicity, and binding affinity. These notes will explore its application in the synthesis of three important classes of nitrogen-containing heterocycles: dihydropyridines, quinolines, and pyrimidines.

I. Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds well-known for their cardiovascular activities, including use as calcium channel blockers. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The use of this compound in this reaction is expected to yield DHPs with a highly substituted phenyl ring at the 4-position.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3,5-dichloro-4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.93 g).

  • Add ethyl acetoacetate (22 mmol, 2.86 g, 2.78 mL) and absolute ethanol (30 mL).

  • Stir the mixture at room temperature until all the aldehyde has dissolved.

  • Add ammonium acetate (12 mmol, 0.92 g) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water (50 mL) and stir for 15 minutes to precipitate the crude product.

  • Filter the solid product using a Büchner funnel, wash with cold water (2 x 20 mL), and air-dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Data Presentation: Hypothetical Yields for Hantzsch Dihydropyridine Synthesis
Aldehydeβ-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)
This compoundEthyl acetoacetateAmmonium acetateEthanol4-685-95
This compoundMethyl acetoacetateAmmonium acetateMethanol4-680-90
This compoundt-Butyl acetoacetateAmmonium acetateIsopropanol6-875-85

Note: Yields are hypothetical and based on typical outcomes for Hantzsch reactions with substituted benzaldehydes.

Visualization: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process Aldehyde 3,5-Dichloro-4- fluorobenzaldehyde Mixing Mix in Ethanol Aldehyde->Mixing Ketoester Ethyl Acetoacetate (2 equiv.) Ketoester->Mixing Ammonia Ammonium Acetate Ammonia->Mixing Reflux Reflux (4-6 h) Mixing->Reflux Workup Workup & Purification Reflux->Workup Product 4-(3,5-Dichloro-4-fluorophenyl)- 1,4-dihydropyridine Derivative Workup->Product

Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the synthesis of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). While this compound itself is not a 2-aminoaryl aldehyde, it can be used in related multicomponent strategies that lead to quinoline cores. For instance, in a Doebner-von Miller type reaction, an α,β-unsaturated carbonyl compound (formed in situ from the aldehyde) reacts with an aniline.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Quinoline Derivative

This protocol describes a modified Friedländer-type synthesis where this compound reacts with a ketone and an aniline derivative in the presence of a Lewis acid catalyst.

Materials:

  • This compound

  • Acetophenone

  • Aniline

  • Indium(III) chloride (InCl₃) or another suitable Lewis acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (10 mmol, 1.93 g), acetophenone (10 mmol, 1.20 g, 1.17 mL), and aniline (10 mmol, 0.93 g, 0.91 mL) in dry toluene (50 mL).

  • Add indium(III) chloride (1 mmol, 0.22 g) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired quinoline derivative.

Data Presentation: Hypothetical Yields for Quinoline Synthesis
AldehydeKetoneAniline DerivativeCatalystSolventReaction Time (h)Yield (%)
This compoundAcetophenoneAnilineInCl₃Toluene12-2470-85
This compoundCyclohexanone4-MethoxyanilineYb(OTf)₃Acetonitrile12-2465-80
This compoundEthyl acetoacetateAnilineI₂Ethanol8-1275-90

Note: Yields are hypothetical and based on typical outcomes for Lewis acid-catalyzed quinoline syntheses.

Visualization: Friedländer-type Quinoline Synthesis Pathway

Friedlander_Pathway Reactants This compound + Ketone + Aniline Intermediate In situ formation of α,β-unsaturated imine Reactants->Intermediate Condensation Catalyst Lewis Acid Catalyst (e.g., InCl₃) Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Substituted Quinoline Aromatization->Product

Caption: Generalized pathway for a Friedländer-type quinoline synthesis.

III. Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically acid-catalyzed and provides access to a class of heterocycles with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.

Experimental Protocol: Synthesis of 4-(3,5-dichloro-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or another suitable catalyst

  • Ethanol (95%)

  • Ice-water

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.93 g), ethyl acetoacetate (12 mmol, 1.56 g, 1.53 mL), and urea (15 mmol, 0.90 g).

  • Add 95% ethanol (20 mL) to the flask.

  • Add a catalytic amount of copper(II) sulfate pentahydrate (1 mmol, 0.25 g).

  • Stir the mixture at reflux for 3-5 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL) with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven.

  • If necessary, purify the product by recrystallization from hot ethanol or by column chromatography on silica gel with an ethyl acetate/hexanes eluent.

Data Presentation: Hypothetical Yields for Biginelli Reaction
Aldehydeβ-DicarbonylUrea/ThioureaCatalystSolventReaction Time (h)Yield (%)
This compoundEthyl acetoacetateUreaCuSO₄·5H₂OEthanol3-588-96
This compoundMethyl acetoacetateThioureaYb(OTf)₃Acetonitrile2-490-98
This compoundAcetylacetoneUreaHClEthanol4-680-90

Note: Yields are hypothetical and based on typical outcomes for catalyzed Biginelli reactions.

Visualization: Biginelli Reaction Logical Flow

Biginelli_Flow start Start reactants Combine Aldehyde, β-Ketoester, and Urea start->reactants catalyst Add Catalyst (e.g., CuSO₄·5H₂O) reactants->catalyst reflux Reflux in Ethanol (3-5 hours) catalyst->reflux precipitation Pour into Ice-Water reflux->precipitation filtration Filter and Wash Solid precipitation->filtration purification Recrystallize or Column Chromatography filtration->purification product Pure Dihydropyrimidinone purification->product

Caption: Logical flow diagram for the Biginelli synthesis of a dihydropyrimidinone.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols outlined in these application notes for the synthesis of dihydropyridines, quinolines, and dihydropyrimidinones demonstrate the potential of this building block in established and robust multicomponent reactions. Researchers are encouraged to adapt and optimize these methodologies to explore the synthesis of novel, biologically active molecules. The unique substitution pattern of this compound offers a strategic advantage for fine-tuning the physicochemical and pharmacological properties of the resulting heterocyclic scaffolds.

Application Notes and Protocols for 3,5-Dichloro-4-fluorobenzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzaldehyde is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, provides a scaffold that can be strategically modified to create potent and selective inhibitors of key biological targets. The electron-withdrawing nature of the halogen substituents enhances the reactivity of the aldehyde group, making it a suitable starting point for the construction of complex heterocyclic systems commonly found in bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a p38 MAP kinase inhibitor and a novel antifungal agent.

Application 1: Synthesis of a Potent p38 MAP Kinase Inhibitor

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer. Consequently, the development of potent and selective p38 MAPK inhibitors is a significant focus of drug discovery efforts.

This compound serves as a key starting material for the synthesis of pyridinylimidazole-based p38 MAPK inhibitors. The dichlorofluorophenyl moiety of these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to their high affinity and selectivity.

Quantitative Data: p38α MAP Kinase Inhibition
Compound ReferenceStructureTargetIC50 (nM)
Pyridinylquinoxaline 6f2-(4-Fluorophenyl)-3-(pyridin-4-yl)quinoxaline with C2 amino moietyp38α MAP Kinase81
Pyridopyrazine 9e2-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazinep38α MAP Kinase38

Note: The IC50 values are indicative of the potency of this class of compounds. Specific inhibitors synthesized from this compound would be expected to have comparable activities.

Experimental Protocol: Synthesis of a Pyridinylimidazole p38 MAPK Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate, a substituted α-diketone, which is a precursor to the final pyridinylimidazole inhibitor.

Step 1: Synthesis of 1-(3,5-dichloro-4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one

  • Reaction Setup: To a solution of 4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Addition of Benzaldehyde: After stirring for 30 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Oxidation to 1-(3,5-dichloro-4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione

  • Reaction Setup: Dissolve the product from Step 1 in dioxane and water.

  • Oxidation: Add selenium dioxide (2.5 eq) and heat the mixture to reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the α-diketone intermediate.

This intermediate can then be reacted with an appropriate amidine to form the final pyridinylimidazole p38 MAPK inhibitor.

Signaling Pathway Diagram

p38_MAPK_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokine Receptors Cytokine Receptors Cytokines (TNF-α, IL-1)->Cytokine Receptors Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) MAPKKK (e.g., TAK1, ASK1) MAPKKK (e.g., TAK1, ASK1) Stress (UV, Osmotic Shock)->MAPKKK (e.g., TAK1, ASK1) Receptor Tyrosine Kinases->MAPKKK (e.g., TAK1, ASK1) Cytokine Receptors->MAPKKK (e.g., TAK1, ASK1) MKK3/6 MKK3/6 MAPKKK (e.g., TAK1, ASK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38 MAPK->Transcription Factors (e.g., ATF2, CREB) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., ATF2, CREB)->Inflammatory Gene Expression p38 Inhibitor p38 Inhibitor p38 Inhibitor->p38 MAPK

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Application 2: Synthesis of Novel Triazole Antifungal Agents

The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of new antifungal agents. Triazole-based antifungals, such as fluconazole and itraconazole, are a cornerstone of antifungal therapy. These agents act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Substituted benzaldehydes, including this compound, can be utilized as starting materials for the synthesis of novel triazole antifungal agents. The aldehyde functionality allows for the construction of the core heterocyclic scaffold, while the halogenated phenyl ring can be tailored to optimize antifungal activity and pharmacokinetic properties.

Quantitative Data: Antifungal Activity of a Representative Triazole Derivative
Fungal StrainMIC (µg/mL)
Candida albicans0.125 - 2
Cryptococcus neoformans0.0125 - 1
Aspergillus fumigatus1 - 8
Microsporum gypseum0.5 - 4

Note: MIC (Minimum Inhibitory Concentration) values are for a representative triazole antifungal and indicate the potential efficacy of compounds synthesized from halogenated benzaldehydes.

Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative

This protocol describes a general method for the synthesis of a 1,2,4-triazole derivative from a substituted benzaldehyde.

Step 1: Synthesis of a Schiff Base

  • Reaction Setup: To a suspension of a substituted benzaldehyde (e.g., this compound) (1.0 eq) in ethanol, add an equimolar amount of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Reaction Conditions: Heat the suspension until a clear solution is obtained. Add a few drops of concentrated sulfuric acid and reflux the solution for 6 hours on a water bath.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is filtered off and recrystallized from a suitable solvent (e.g., a mixture of dimethylformamide and ethanol) to yield the Schiff base.

Experimental Workflow Diagram

antifungal_synthesis_workflow cluster_synthesis Synthesis of Triazole Antifungal cluster_testing Antifungal Activity Testing Start Start This compound This compound Start->this compound 4-Amino-1,2,4-triazole derivative 4-Amino-1,2,4-triazole derivative Start->4-Amino-1,2,4-triazole derivative Condensation (Schiff Base Formation) Condensation (Schiff Base Formation) This compound->Condensation (Schiff Base Formation) 4-Amino-1,2,4-triazole derivative->Condensation (Schiff Base Formation) Purification Purification Condensation (Schiff Base Formation)->Purification Characterization Characterization Purification->Characterization Final Product (Triazole Derivative) Final Product (Triazole Derivative) Characterization->Final Product (Triazole Derivative) Broth Microdilution Assay Broth Microdilution Assay Final Product (Triazole Derivative)->Broth Microdilution Assay Fungal Strains Fungal Strains Fungal Strains->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination

Caption: Workflow for Synthesis and Antifungal Testing.

Conclusion

This compound is a key building block for the synthesis of high-value bioactive molecules. Its utility in the construction of potent p38 MAP kinase inhibitors and novel antifungal agents highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers in the development of new therapeutic agents targeting critical disease pathways. The strategic incorporation of the dichlorofluorophenyl moiety can lead to compounds with enhanced potency, selectivity, and favorable pharmacological properties.

Application Notes and Protocols for the Wittig Reaction with 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. This reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to form a new carbon-carbon double bond.[1][2] The high degree of regioselectivity and stereoselectivity makes the Wittig reaction an invaluable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular scaffolds.

This document provides a detailed protocol for the Wittig reaction of 3,5-dichloro-4-fluorobenzaldehyde, a halogenated aromatic aldehyde. The presence of electron-withdrawing halogen substituents can influence the reactivity of the aldehyde, making optimized reaction conditions crucial for a successful outcome. This protocol details the formation of a stilbene-like derivative using benzyltriphenylphosphonium chloride as the ylide precursor.

Safety Precautions

This compound is a chemical that should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for all reagents used.[3][4]

Experimental Protocol

This protocol is divided into two main stages: the in situ generation of the phosphorus ylide and the subsequent Wittig reaction with this compound.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glass column for chromatography

Part 1: Ylide Generation
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe and stir the suspension at room temperature.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A distinct color change to deep orange or red indicates the formation of the ylide.[5]

  • Stir the ylide solution at 0 °C for 30 minutes.

Part 2: Wittig Reaction and Workup
  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C via syringe or cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of distilled water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Part 3: Purification
  • The crude product can be purified by column chromatography on silica gel.

  • A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with 98:2 and gradually increasing the polarity).

  • Collect the fractions containing the product (visualized by TLC with a UV lamp).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkene.

Data Presentation

ParameterValue
Reactants
This compound1.0 eq
Benzyltriphenylphosphonium chloride1.1 eq
n-Butyllithium1.1 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Ylide Generation Temperature0 °C
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Workup & Purification
Extraction SolventDichloromethane (DCM)
Drying AgentAnhydrous Sodium Sulfate
Purification MethodSilica Gel Column Chromatography
Eluent SystemHexanes / Ethyl Acetate gradient

Experimental Workflow

Wittig_Reaction_Workflow reagent reagent process process product product analysis analysis A Benzyltriphenylphosphonium chloride in Anhydrous THF C Ylide Generation (0°C, 30 min) A->C B n-Butyllithium B->C E Wittig Reaction (0°C to RT, 2-4h) C->E D This compound in Anhydrous THF D->E F Reaction Quench (Water) E->F Completion L TLC Monitoring E->L G Extraction (DCM) F->G H Drying and Concentration G->H I Crude Product (Alkene + Triphenylphosphine Oxide) H->I J Column Chromatography I->J K Purified Alkene J->K Wittig_Mechanism reactant reactant intermediate intermediate product product ts ts ylide Phosphorus Ylide (Wittig Reagent) dummy1 ylide->dummy1 aldehyde This compound aldehyde->dummy1 oxaphosphetane Oxaphosphetane Intermediate dummy2 oxaphosphetane->dummy2 Cycloreversion alkene Alkene Product tpo Triphenylphosphine Oxide dummy1->oxaphosphetane [2+2] Cycloaddition dummy2->alkene dummy2->tpo

References

Application Notes and Protocols for Knoevenagel Condensation using 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction utilizing 3,5-Dichloro-4-fluorobenzaldehyde. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various compounds with potential applications in medicinal chemistry and materials science.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield an α,β-unsaturated product.[1] this compound is a useful building block in organic synthesis, often employed as an intermediate in the creation of pharmaceuticals and agrochemicals.[2] Its Knoevenagel condensation products are of interest for their potential biological activities, drawing parallels from structurally similar compounds that have demonstrated roles as anticancer agents and tyrosine kinase inhibitors.[3][4]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is extrapolated from general protocols for substituted benzaldehydes and serves as a starting point for optimization.

Table 1: Reaction with Malononitrile

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineEthanolRoom Temperature1 - 3>90
Ammonium AcetateEthanolReflux2 - 485 - 95
Catalyst-FreeWater800.5 - 1~90

Table 2: Reaction with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineEthanolReflux2 - 580 - 90
Ammonium AcetateTolueneReflux6 - 875 - 85
TriphenylphosphineSolvent-free800.5 - 1>90

Table 3: Reaction with Diethyl Malonate

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Piperidine/Acetic AcidTolueneReflux6 - 1070 - 85
Sodium EthoxideEthanolReflux4 - 880 - 90

Table 4: Reaction with Barbituric Acid

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
PiperidineEthanolReflux8 - 1270 - 80
Acetic AcidEthanolRoom Temperature1 - 275 - 85

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Synthesis of 2-(3,5-Dichloro-4-fluorobenzylidene)malononitrile

  • Materials:

    • This compound (1 mmol, 191.0 mg)

    • Malononitrile (1 mmol, 66.1 mg)[5]

    • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

    • Ethanol (10 mL)

    • Round-bottom flask (50 mL)

    • Magnetic stirrer

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in 10 mL of ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically within 1-3 hours), the product will precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3,5-dichloro-4-fluorophenyl)acrylate

  • Materials:

    • This compound (1 mmol, 191.0 mg)

    • Ethyl cyanoacetate (1 mmol, 113.1 mg)

    • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

    • Ethanol (15 mL)

    • Round-bottom flask (50 mL) with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), ethyl cyanoacetate (1 mmol), and 15 mL of ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and maintain for 2-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure product.[6]

Protocol 3: Synthesis of 5-(3,5-Dichloro-4-fluorobenzylidene)barbituric Acid

  • Materials:

    • This compound (1 mmol, 191.0 mg)

    • Barbituric acid (1 mmol, 128.1 mg)[7]

    • Ethanol (20 mL)

    • Acetic acid (catalytic amount, ~0.2 mmol, 12 µL)

    • Round-bottom flask (50 mL)

    • Magnetic stirrer

  • Procedure:

    • In a 50 mL round-bottom flask, suspend barbituric acid (1 mmol) in 20 mL of ethanol.

    • Add this compound (1 mmol) and a catalytic amount of acetic acid.[8]

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • Dry the product in a vacuum oven.[9]

Mandatory Visualizations

Signaling Pathway Diagram

Knoevenagel_Mechanism Aldehyde 3,5-Dichloro-4- fluorobenzaldehyde Alkoxide Alkoxide Intermediate ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Carbanion->Alkoxide Nucleophilic Attack AldolAdduct Aldol Adduct Alkoxide->AldolAdduct Protonation Product α,β-Unsaturated Product AldolAdduct->Product Dehydration Water Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Combine Combine this compound, active methylene compound, and solvent Start->Combine AddCatalyst Add Catalyst Combine->AddCatalyst React Stir at specified temperature and time AddCatalyst->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Workup Work-up: Quench reaction, extract product Monitor->Workup Complete Purify Purify by recrystallization or chromatography Workup->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Knoevenagel condensation.

Potential Applications in Drug Development

While specific biological data for the Knoevenagel adducts of this compound is not extensively documented, the broader class of α,β-unsaturated carbonyl compounds and molecules bearing the 3,5-dichloro-4-fluorophenyl moiety have shown significant promise in drug discovery.

  • Anticancer Activity: Many Knoevenagel condensation products are investigated for their anticancer properties. Structurally related compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The electron-withdrawing nature of the dichloro and fluoro substituents on the phenyl ring may enhance the electrophilicity of the α,β-unsaturated system, making it a potential Michael acceptor for biological nucleophiles, a mechanism implicated in the activity of some anticancer drugs.

  • Tyrosine Kinase Inhibition: Protein tyrosine kinases are crucial in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[4][10] The 3,5-disubstituted phenyl motif is present in some known tyrosine kinase inhibitors. The Knoevenagel products of this compound could serve as scaffolds for the design of novel inhibitors targeting specific tyrosine kinases involved in oncogenic signaling.

Further research is warranted to explore the specific biological targets and therapeutic potential of the compounds derived from the Knoevenagel condensation of this compound. The protocols provided herein offer a solid foundation for the synthesis of these promising molecules for further investigation.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzaldehyde is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an aldehyde functional group, provides multiple reaction sites for the construction of diverse molecular architectures. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound. The methodologies covered include nucleophilic aromatic substitution for the creation of diaryl ether linkages, a crucial structural motif in many kinase inhibitors, and the reduction of the aldehyde to a benzyl alcohol, a common precursor for further functionalization. Additionally, a pathway for the synthesis of a substituted pyridine, another important heterocyclic core in drug discovery, is outlined.

I. Synthesis of a Diaryl Ether Intermediate for Kinase Inhibitors

A pivotal application of this compound is in the synthesis of diaryl ether intermediates, which are core components of numerous kinase inhibitors used in oncology. The following protocol is adapted from a patented synthesis of a key intermediate for a Rho kinase (ROCK) inhibitor.

Signaling Pathway: Rho Kinase (ROCK) Inhibition

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway plays a critical role in regulating cell shape, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including glaucoma, ocular hypertension, and cancer. By inhibiting ROCK, the downstream signaling cascade is disrupted, leading to the desired therapeutic effect.

ROCK_Pathway Extracellular_Signals Extracellular Signals RhoA RhoA Extracellular_Signals->RhoA ROCK ROCK RhoA->ROCK Downstream_Effectors Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream_Effectors Cellular_Responses Cellular Responses (Actin cytoskeleton organization, cell contraction, motility) Downstream_Effectors->Cellular_Responses Kinase_Inhibitor Diaryl Ether-based Kinase Inhibitor Kinase_Inhibitor->ROCK SNAr_Workflow Start Start Materials: This compound Substituted Phenol Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product Diaryl Ether Intermediate Purification->Product Reduction_Workflow Start Start Material: This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Quench Reaction Quench (e.g., Water) Reduction->Quench Workup Extraction & Washing Quench->Workup Purification Purification Workup->Purification Product 3,5-Dichloro-4-fluorobenzyl Alcohol Purification->Product Pyridine_Synthesis_Workflow Start Start Material: This compound Oximation Oximation (NH2OH.HCl) Start->Oximation Oxime Aldehyde Oxime Oximation->Oxime Dehydration_Cyclization Dehydration/ Cyclization Oxime->Dehydration_Cyclization Product Substituted Pyridine (e.g., 2,6-dichloro-5-fluoronicotinaldehyde) Dehydration_Cyclization->Product

Application of 3,5-Dichloro-4-fluorobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-fluorobenzaldehyde is a versatile chemical intermediate, playing a crucial role in the synthesis of various agrochemicals.[1] Its distinct substitution pattern, featuring two chlorine atoms, a fluorine atom, and a reactive aldehyde group, makes it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a primary focus on the insecticide chlorfluazuron.

Application in Insecticide Synthesis: The Case of Chlorfluazuron

This compound serves as a key precursor in the multi-step synthesis of chlorfluazuron, a potent benzoylurea insecticide. Chlorfluazuron acts as an insect growth regulator by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton.[2] This disruption of the molting process leads to mortality in insect larvae.[2]

The synthesis of chlorfluazuron from this compound involves the initial conversion of the benzaldehyde to a corresponding aniline derivative, which is then reacted with a substituted isocyanate.

Synthetic Pathway Overview

The overall synthetic route can be conceptualized as a two-stage process. The first stage involves the synthesis of the key intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, from this compound. The second stage is the coupling of this aniline with 2,6-difluorobenzoyl isocyanate to yield the final product, chlorfluazuron.

G A This compound B Intermediate Aniline (3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline) A->B Nucleophilic Aromatic Substitution D Chlorfluazuron B->D Condensation C 2,6-Difluorobenzoyl isocyanate C->D

Figure 1: Synthetic pathway of Chlorfluazuron.

Experimental Protocols

The following are representative experimental protocols for the synthesis of chlorfluazuron, derived from patent literature. These protocols are intended for research and development purposes and should be performed by qualified personnel in a well-equipped laboratory.

Stage 1: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

This stage involves a nucleophilic aromatic substitution reaction where the fluorine atom on the this compound is displaced by a substituted pyridyloxy group, followed by conversion of the aldehyde to an amine.

Materials:

  • This compound

  • 3-Chloro-5-trifluoromethyl-2-pyridinol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine hydrochloride

  • Formic acid

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Sodium sulfate (anhydrous)

Procedure:

  • Step 1a: Synthesis of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)benzaldehyde.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and 3-chloro-5-trifluoromethyl-2-pyridinol (1.1 equivalents) in anhydrous DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

    • Heat the reaction mixture at 120-130°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 1b: Oximation and Reduction to form 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline.

    • Dissolve the product from Step 1a in a mixture of formic acid and water.

    • Add hydroxylamine hydrochloride and heat the mixture to form the oxime.

    • For the reduction of the oxime to the aniline, a catalytic hydrogenation approach can be employed. The oxime is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon catalyst under a hydrogen atmosphere.

    • Alternatively, other reducing agents can be used.

    • Upon completion of the reduction, filter the catalyst and concentrate the solvent.

    • The resulting aniline can be purified by crystallization or column chromatography.

Stage 2: Synthesis of Chlorfluazuron

This final stage involves the condensation reaction between the synthesized aniline and 2,6-difluorobenzoyl isocyanate.

Materials:

  • 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (from Stage 1)

  • 2,6-Difluorobenzoyl isocyanate

  • Dichloromethane (anhydrous)

Procedure:

  • In a dry, inert atmosphere, dissolve 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline (1 equivalent) in anhydrous dichloromethane.

  • Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 equivalents) in anhydrous dichloromethane to the aniline solution at room temperature with stirring.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product, chlorfluazuron, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold dichloromethane, and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of chlorfluazuron as reported in representative patent literature.[3]

StepReactantsSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
Etherification 2,6-dichloro-4-aminophenol & 2,3-dichloro-5-trifluoromethylpyridineDMAcAnhydrous K₂CO₃, ZSM molecular sieve60-706--
Condensation 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline & 2,6-difluorobenzoyl isocyanateDMAc-40-50-95.3 - 97.597 - 98.2

Mode of Action: Chitin Synthesis Inhibition

Chlorfluazuron's insecticidal activity stems from its ability to inhibit the synthesis of chitin, a crucial component of an insect's exoskeleton. This disruption of the molting process is the primary mode of action.

G cluster_pathway Chitin Biosynthesis Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase Cuticle Exoskeleton Formation Chitin->Cuticle Molting Successful Molting Cuticle->Molting Chlorfluazuron Chlorfluazuron Chlorfluazuron->Inhibition Inhibition->UDPGlcNAc Inhibits Mortality Molting Failure & Larval Mortality Inhibition->Mortality

Figure 2: Mode of action of Chlorfluazuron.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of agrochemicals, most notably the insecticide chlorfluazuron. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this and related compounds in the development of new and effective crop protection agents. The unique electronic properties conferred by its substituents make it a continued area of interest for the design of novel bioactive molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the use of 3,5-Dichloro-4-fluorobenzaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective functionalization. The protocols provided herein are based on established methodologies for structurally similar aryl halides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions have revolutionized organic synthesis, enabling the construction of complex molecules from readily available starting materials.[1] For a substrate such as this compound, the differential reactivity of the halogen atoms can potentially be exploited to achieve selective mono- or di-functionalization under carefully controlled conditions. The primary palladium-catalyzed cross-coupling reactions discussed in this document are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[2] This reaction is widely used for the synthesis of biaryl compounds.[3] For this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the chloro-positions.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/MeOH/H₂OReflux2475-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane1001880-90
3Thiophene-3-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1101270-80
4Pyridine-4-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄2-Butanol1001665-75

Experimental Protocol: Generalized Procedure for Mono-Arylation

A representative protocol based on the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole is presented below.[4]

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Solvent and Base Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfilling. Under a positive pressure of inert gas, add deaerated toluene (10 mL), deaerated methanol (5 mL), and a 2 M aqueous solution of deaerated potassium carbonate (5 mL).

  • Reaction: The reaction mixture is stirred vigorously at room temperature for 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the mono-arylated product.

Note: For di-arylation, 2.2 equivalents of the arylboronic acid can be used, and the reaction is typically heated to reflux for 24 hours.[4]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid Pd Catalyst & Ligand Base setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas reagents->setup solvents Add Degassed Solvents (e.g., Toluene/MeOH/H₂O) setup->solvents reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS solvents->reaction workup Work-up: - Dilute with EtOAc & H₂O - Separate layers - Extract aqueous phase reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Flash chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] This reaction is a valuable method for the synthesis of substituted alkenes.

Data Presentation: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMAc1202465-75
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1101860-70
4CyclohexeneHerrmann's catalyst (1)-Cs₂CO₃Dioxane1002455-65

Experimental Protocol: Generalized Procedure for Heck Reaction

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Reagent Addition: The tube is sealed with a septum and purged with an inert gas. Anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) are added via syringe.

  • Reaction: The reaction tube is securely sealed and placed in a preheated oil bath at the desired temperature (e.g., 100 °C). The mixture is stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired product.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH(Ar)-Pd(II)L₂-X pd2_alkene->pd2_insertion Migratory Insertion pd_hydride [H-Pd(II)L₂(olefin)]⁺X⁻ pd2_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination (+ Base, - HBX)

Caption: General catalytic cycle for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Data Presentation: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene701280-90
31-OctynePd(OAc)₂ (2) / XPhos (4)- (copper-free)Cs₂CO₃Dioxane801670-80
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)PiperidineDMF501075-85

Experimental Protocol: Generalized Procedure for Sonogashira Coupling

  • Reaction Setup: A Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.

  • Reagent Addition: Anhydrous, degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) are added via syringe. The terminal alkyne (1.2 mmol, 1.2 equiv.) is then added dropwise.

  • Reaction: The mixture is stirred at the appropriate temperature (e.g., 60 °C) and monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, and the resulting solution is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow reagents Reagents: This compound Terminal Alkyne Pd & Cu Catalysts Base setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas reagents->setup solvents Add Degassed Solvent & Base setup->solvents alkyne_add Add Alkyne solvents->alkyne_add reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS alkyne_add->reaction workup Work-up: - Remove solvent - Aqueous wash reaction->workup purification Purification: - Dry & Concentrate - Flash chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is a powerful method for the synthesis of arylamines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101880-90
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF802475-85
4IndolePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1001670-80

Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere and Reagent Addition: The tube is sealed, evacuated, and backfilled with argon. This compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe.

  • Reaction: The Schlenk tube is sealed and heated in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel, eluting with additional ethyl acetate. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ pd2_aryl->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L₂(NR₂) pd2_amine->pd2_amido Deprotonation (+ Base, - HBX) pd2_amido->pd0 Reductive Elimination (forms Ar-NR₂)

References

Synthesis of Novel Bioactive Scaffolds Utilizing 3,5-Dichloro-4-fluorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds using 3,5-Dichloro-4-fluorobenzaldehyde as a key starting material. This versatile benzaldehyde derivative, with its unique substitution pattern of two chlorine atoms and a fluorine atom, serves as a valuable building block for the creation of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the halogen substituents activates the aldehyde group for various transformations and provides handles for subsequent cross-coupling reactions.

These protocols focus on two powerful synthetic strategies: the Horner-Wadsworth-Emmons olefination for the formation of carbon-carbon double bonds and the Suzuki-Miyaura cross-coupling reaction for the construction of biaryl systems. These methods are fundamental in the synthesis of complex organic molecules, including kinase inhibitors and other biologically active compounds.

Key Synthetic Applications

This compound is a critical intermediate in the synthesis of a wide range of bioactive molecules.[1] Its derivatives are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway, a crucial cascade regulating cell proliferation and survival, is a primary target for many cancer therapies. Novel compounds synthesized from this benzaldehyde can be designed to inhibit key kinases within this pathway, such as RAF and MEK, offering potential therapeutic benefits.

Signaling_Pathway cluster_inhibitors Potential Inhibition RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes Novel Compound A Novel Compound (from Aldehyde) Novel Compound A->RAF Novel Compound B Novel Compound (from Aldehyde) Novel Compound B->MEK

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an α,β-unsaturated ester via a Horner-Wadsworth-Emmons olefination, based on a similar reaction with 3-chloro-4-fluorobenzaldehyde.[2]

ParameterHorner-Wadsworth-Emmons Olefination
Starting Aldehyde This compound
Reagent Triethyl phosphonoacetate
Base Sodium methoxide
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0°C to 25°C
Reaction Time 4 - 6 hours
Product (E)-Ethyl 3-(3,5-dichloro-4-fluorophenyl)acrylate
Expected Yield 85 - 95%
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol details the synthesis of (E)-ethyl 3-(3,5-dichloro-4-fluorophenyl)acrylate, a key intermediate for various pharmaceutical compounds. The Horner-Wadsworth-Emmons reaction provides excellent E-selectivity and is highly scalable.[2]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Reactor Setup: A 1 L jacketed glass reactor is thoroughly dried and purged with nitrogen.

  • Reagent Preparation: In a separate container, sodium methoxide (6.94 mol) is dissolved in anhydrous THF (400 mL) under a nitrogen atmosphere. The solution is cooled to 0°C using a circulating chiller. To this, triethyl phosphonoacetate (6.94 mol) is added dropwise over 30 minutes, maintaining the temperature below 5°C. The mixture is stirred for an additional hour at 0°C to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: A solution of this compound (6.31 mol) in anhydrous THF (200 mL) is added dropwise to the ylide solution over 1 hour, keeping the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature (approximately 25°C) and stirred for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is cooled to 10°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (500 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the pure (E)-ethyl 3-(3,5-dichloro-4-fluorophenyl)acrylate.

Horner_Wadsworth_Emmons_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ylide_Formation Ylide Formation (0°C, 1 hr) Addition Aldehyde Addition (<10°C, 1 hr) Ylide_Formation->Addition Aldehyde_Solution Aldehyde Solution Preparation Aldehyde_Solution->Addition Stirring Reaction at RT (4-6 hrs) Addition->Stirring Quench Quench with NH4Cl (aq) Stirring->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying and Filtration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product Purification->Product

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[3]

Materials:

  • This compound derivative (e.g., a brominated or iodinated analog)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.1 equiv.), and the base (2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Logic Start Start with This compound Derivative Condition1 Choose Arylboronic Acid Start->Condition1 Condition2 Select Catalyst and Base Condition1->Condition2 Condition3 Determine Solvent and Temperature Condition2->Condition3 Reaction Perform Suzuki-Miyaura Coupling Condition3->Reaction Product Novel Biaryl Compound Reaction->Product

References

Application Note & Protocol: Reduction of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the reduction of 3,5-Dichloro-4-fluorobenzaldehyde to (3,5-dichloro-4-fluorophenyl)methanol. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to efficiently achieve this transformation.[1][2] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

The reduction of aromatic aldehydes to their corresponding primary alcohols is a fundamental transformation in organic chemistry. The resulting benzyl alcohol derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This compound is a substituted aromatic aldehyde, and its reduction product, (3,5-dichloro-4-fluorophenyl)methanol, serves as a key building block in medicinal chemistry. This protocol details a reliable and scalable method for this reduction using sodium borohydride in a protic solvent.

Reaction Scheme

Figure 1: Reduction of this compound to (3,5-dichloro-4-fluorophenyl)methanol.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reduction of this compound.

ParameterValueReference
Starting Material This compoundN/A
Product (3,5-dichloro-4-fluorophenyl)methanol[3]
Molecular Formula C₇H₅Cl₂FO[3]
Molecular Weight 195.02 g/mol N/A
Reducing Agent Sodium Borohydride (NaBH₄)[1][4]
Stoichiometry (Aldehyde:NaBH₄) 1 : 1.1 - 1.5[5]
Solvent Methanol or Ethanol[4][6]
Reaction Temperature 0 - 25 °C[4][5]
Reaction Time 1 - 4 hours[4][5]
Typical Yield 90 - 98%[5]
Purity (post-purification) >98%N/A

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (to a concentration of approximately 0.2-0.5 M).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes.[5] Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the addition.

  • Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 1-3 hours when the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until the effervescence ceases and the pH of the solution is acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification: Purify the crude (3,5-dichloro-4-fluorophenyl)methanol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Aldehyde in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir Stir at Room Temp (1-3 h) add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench remove_solvent Remove Methanol quench->remove_solvent extract Extract with Ethyl Acetate remove_solvent->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis NMR, MS chromatography->analysis

Diagram 1: Experimental workflow for the reduction of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care.

  • The quenching process with acid is exothermic and generates hydrogen gas; it should be performed slowly and with adequate cooling.

  • Handle all organic solvents with caution and dispose of chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 3,5-Dichloro-4-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This typically involves treating a precursor like 3,4,5-trichlorobenzaldehyde with a fluoride source, such as potassium fluoride (KF), at high temperatures.[1][2] A phase transfer catalyst is often employed to facilitate the reaction.[1]

Q2: Why is a phase transfer catalyst necessary in this reaction?

A2: Potassium fluoride has poor solubility in the aprotic solvents typically used for this high-temperature reaction. A phase transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether, helps to transfer the fluoride ions from the solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.[1][2]

Q3: What are the critical parameters to control for a successful synthesis?

A3: The key parameters to optimize are reaction temperature, choice of solvent, selection and concentration of the catalyst, and the purity of the reactants (especially the dryness of the potassium fluoride).[1][3] Temperature is crucial as insufficient heat can lead to low conversion, while excessive heat may cause side reactions and degradation of the aldehyde.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[2][4] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the formation of the product.

Q5: What are the typical post-reaction work-up and purification procedures?

A5: After the reaction is complete, the mixture is typically cooled, and the solid inorganic salts (like KCl and unreacted KF) are removed by filtration. The solvent is then removed from the filtrate, often by distillation under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to achieve high purity.[2][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Insufficient Temperature: The halogen exchange reaction requires high thermal energy.[6] 2. Ineffective Catalyst: The phase transfer catalyst may be inactive or used at too low a concentration.[1] 3. "Wet" Reactants/Solvent: Traces of water can deactivate the fluoride ions. 4. Poor Quality Potassium Fluoride: KF can be deactivated by moisture or impurities.1. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation (typically in the 180-230°C range).[2][6] 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is properly solubilized. 3. Use anhydrous solvents and ensure KF is thoroughly dried (e.g., spray-dried or oven-dried) before use.[2] 4. Use high-purity, spray-dried potassium fluoride for best results.[2]
Low Yield of Desired Product with Byproduct Formation 1. Side Reactions: The aldehyde group might undergo side reactions at high temperatures.[1] 2. Over-fluorination: If the starting material has other halogens, they might also be substituted. 3. Decomposition: The product or starting material might be decomposing at the reaction temperature.1. Optimize the reaction time; prolonged heating can lead to byproduct formation. Monitor the reaction and stop it once the starting material is consumed. 2. Carefully control the stoichiometry of the fluoride source. Use a slight excess but avoid large excesses. 3. Lower the reaction temperature and extend the reaction time. Consider using a higher boiling point, inert solvent to maintain a stable temperature.[3]
Product is Dark/Discolored 1. Thermal Degradation: High temperatures can lead to the formation of colored impurities. 2. Oxidation: The aldehyde may be sensitive to air at high temperatures.1. Lower the reaction temperature. 2. Purify the crude product via vacuum distillation or recrystallization. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Difficulty in Purifying the Product 1. Similar Boiling Points: Byproducts may have boiling points close to the product, making distillation difficult.[3] 2. Co-precipitation: Impurities may co-precipitate with the product during recrystallization.1. Use a high-efficiency distillation column. Alternatively, consider purification by column chromatography. 2. Before recrystallization, try washing the crude product with a solvent that dissolves the impurities but not the product. Formation of a bisulfite adduct can also be used to separate the aldehyde from non-carbonyl impurities.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key variables for the halogen exchange synthesis of fluorobenzaldehydes, based on analogous reactions. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield (Conditions based on 4-chlorobenzaldehyde fluorination)

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
Tetraphenylphosphonium BromideDiphenyl Sulfone21012~90[3]
Tetraphenylphosphonium BromideNone (Solvent-free)21012~90[3]
18-Crown-6None (Solvent-free)2304.575[5]
Polyethylene Glycol Dimethyl Ether3,4-Dichlorotoluene2105Not specified[2]

Table 2: Effect of Solvent on Reaction

SolventTemperature (°C)Time (h)Observations
Sulfolane210-21515Good yields (~70%+) reported for dichlorobenzaldehydes.[8]
Dimethyl Sulfoxide (DMSO)High-Commonly used polar aprotic solvent for Halex reactions.[9]
N,N-Dimethylformamide (DMF)~200-Another common solvent for this type of reaction.[9]
Diphenyl Sulfone21012High boiling point allows for easier product separation by distillation.[3]
Solvent-Free210-2304.5-12Can be efficient but may present mass transfer issues on a larger scale.[3][5]

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Exchange

This protocol is adapted from procedures for analogous dichlorobenzaldehydes.[2][8]

Materials:

  • 3,4,5-Trichlorobenzaldehyde (Starting Material)

  • Spray-dried Potassium Fluoride (KF)

  • Tetraphenylphosphonium Bromide (Catalyst)

  • Sulfolane (Anhydrous Solvent)

  • Dichloromethane (for extraction)

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Charging Reactants: To the flask, add 3,4,5-trichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (1.5-2.0 eq), and tetraphenylphosphonium bromide (0.05-0.10 eq).

  • Adding Solvent: Add anhydrous sulfolane to the flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas.

  • Heating: Heat the reaction mixture to 210-220°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC analysis of reaction aliquots. The reaction is typically complete within 10-15 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Filter the mixture to remove potassium chloride and unreacted potassium fluoride.

    • Wash the filtrate with water to remove the solvent and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the dichloromethane by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Reactor (Flask, Stirrer, Condenser) dry 2. Dry Reactants (KF, Solvent) setup->dry charge 3. Charge Reactants & Solvent (Precursor, KF, Catalyst) dry->charge inert 4. Purge with N2/Ar charge->inert heat 5. Heat to 210-220°C inert->heat monitor 6. Monitor by GC/TLC heat->monitor cool 7. Cool to RT monitor->cool filter 8. Filter Inorganic Salts cool->filter extract 9. Solvent Extraction filter->extract purify 10. Vacuum Distillation extract->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Conversion? temp Increase Temperature? start->temp Yes byproducts Byproducts Observed? start->byproducts No catalyst Increase Catalyst Loading? temp->catalyst No Improvement solution1 Improved Conversion temp->solution1 Improved reagents Check Reagent Purity (Anhydrous KF)? catalyst->reagents No Improvement catalyst->solution1 Improved reagents->solution1 Improved time Reduce Reaction Time? byproducts->time Yes purification Purification Issue? byproducts->purification No solution2 Improved Selectivity time->solution2 Improved solution3 Improved Purity purification->solution3 Yes

References

Technical Support Center: Purification of 3,5-Dichloro-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dichloro-4-fluorobenzaldehyde and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental purification of this compound derivatives, offering potential causes and solutions in a clear question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid, can occur if the solution is too saturated or cools too quickly. To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the target compound can also help induce proper crystallization.[1]

Q2: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?

A2: If the solution is clear, you can try several techniques to induce crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution. If that doesn't work, you can add a seed crystal of the pure compound. If you suspect you've used too much solvent, you can evaporate some of it and try to cool the solution again. As a last resort, the solvent can be removed completely by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again with a different solvent system.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor. To check this, you can test the mother liquor for the presence of your compound (e.g., by TLC). If a large amount is present, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Also, ensure the solution was cooled sufficiently to minimize the solubility of your compound.

Column Chromatography Troubleshooting

Q1: My compound is not separating from an impurity on the silica gel column. What can I do?

A1: If you are experiencing poor separation, you may need to optimize your solvent system. The ideal solvent system should give your target compound a retention factor (Rf) of around 0.3 on a TLC plate.[2] You can try varying the polarity of your eluent. For halogenated benzaldehydes, common solvent systems include mixtures of hexanes and ethyl acetate. If your compound is sensitive to the acidity of silica gel, you can add a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the silica. Alternatively, switching to a different stationary phase, such as alumina, might improve separation.

Q2: The compound is eluting too quickly or not at all. How do I adjust the elution?

A2: If your compound elutes too quickly (high Rf), your solvent system is too polar. You should decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent. If your compound is not eluting (low or zero Rf), your solvent system is not polar enough. In this case, you should increase the proportion of the polar solvent.

Q3: I see streaking or tailing of my compound spot on the TLC plate and during column chromatography. What is the cause and how can I fix it?

A3: Streaking or tailing can be caused by several factors, including overloading the column, the compound being sparingly soluble in the eluent, or interactions with the stationary phase (e.g., acidic compounds on silica gel). To address this, ensure you are not loading too much crude material onto the column. You can also try a different solvent system in which your compound is more soluble. If you suspect an interaction with the stationary phase, adding a modifier to your eluent (like triethylamine for basic compounds or acetic acid for acidic compounds) can help to obtain sharper bands.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. If prepared via formylation of 1,3-dichloro-2-fluorobenzene, potential impurities could include unreacted starting material, isomers, or di- and triphenylmethane byproducts.[3] If the aldehyde has been exposed to air, the corresponding carboxylic acid (3,5-dichloro-4-fluorobenzoic acid) can be a significant impurity due to oxidation.

Q2: What are the recommended general purification techniques for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound and its derivatives are recrystallization and column chromatography. For larger scales or to remove specific impurities, distillation under reduced pressure or purification via a bisulfite adduct can also be employed.[2][4]

Q3: How can I remove the corresponding carboxylic acid impurity from my aldehyde?

A3: The carboxylic acid impurity can be removed by washing an organic solution of the crude aldehyde with an aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer, while the aldehyde remains in the organic layer.

Q4: Is this compound stable during purification?

A4: Aldehydes can be sensitive to oxidation, especially in the presence of air. It is advisable to handle the compound efficiently and store it under an inert atmosphere if possible. Some aldehydes can also be sensitive to acidic or basic conditions, which might be present on silica or alumina gel. If you observe degradation during column chromatography, consider neutralizing the stationary phase.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₃Cl₂FO193.00Not availableNot available
3,5-DichlorobenzaldehydeC₇H₄Cl₂O175.0163.5-65.5235-240
4-FluorobenzaldehydeC₇H₅FO124.11-10181
3-Chloro-4-fluorobenzaldehydeC₇H₄ClFO158.56Not available106-119 @ 22 Torr

Data sourced from various chemical suppliers and public databases.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivative

This protocol is a general guideline and may require optimization based on the specific derivative and impurities present. A solvent screen is recommended to find the ideal solvent or solvent mixture. For halogenated aromatic compounds, hydrocarbons like hexanes or heptane, often in a mixed solvent system with a more polar solvent like ethyl acetate or toluene, can be effective.[5][6]

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of a this compound Derivative

This protocol provides a general procedure for purification by flash column chromatography. The choice of solvent system is crucial for good separation and should be determined by thin-layer chromatography (TLC) beforehand.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate). The ideal system will show good separation of the desired product from impurities, with an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (if needed) r_dissolve->r_filter r_cool Slow Cooling & Crystallization r_filter->r_cool r_isolate Isolate Crystals (Vacuum Filtration) r_cool->r_isolate r_wash Wash with Cold Solvent r_isolate->r_wash r_dry Dry Crystals r_wash->r_dry r_end Pure Product r_dry->r_end c_start Crude Product c_tlc TLC Analysis for Solvent System c_start->c_tlc c_pack Pack Column with Silica Gel c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent System c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions by TLC c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_end Pure Product c_evaporate->c_end

Caption: General experimental workflows for purification by recrystallization and column chromatography.

troubleshooting_crystallization start Start Recrystallization: Cooling the Solution oiled_out Compound 'Oiled Out'? start->oiled_out no_crystals No Crystals Formed? oiled_out->no_crystals No reheat Reheat to Dissolve oiled_out->reheat Yes crystals_ok Crystals Formed no_crystals->crystals_ok No scratch Scratch Flask no_crystals->scratch Yes add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->start seed Add Seed Crystal evaporate Evaporate Some Solvent seed->evaporate If no success scratch->seed If no success evaporate->start

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the synthesis of 3,5-dichloro-4-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Halogen Exchange: This is a widely used industrial method for producing fluorinated aromatic compounds. It involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt, often in the presence of a phase transfer catalyst at high temperatures.

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. For this specific synthesis, the starting material would be 1,3-dichloro-2-fluorobenzene. The Vilsmeier-Haack reagent is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

  • Grignard Reaction: This method involves the formation of a Grignard reagent from a suitable aryl halide (e.g., 1-bromo-3,5-dichloro-2-fluorobenzene) followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[5]

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield: This can be due to incomplete reactions, side reactions, or degradation of the product under harsh reaction conditions.

  • Purification Difficulties: The final product may be contaminated with starting materials, byproducts, or residual solvent, requiring careful purification steps such as distillation or chromatography.

  • Side Reactions: Depending on the synthetic route, side reactions such as hydrolysis of the aldehyde, over-halogenation, or polymerization can occur.

  • Reaction Initiation: Grignard reactions, in particular, can be difficult to initiate due to the passivation of the magnesium surface.

Q3: What are the safety precautions for handling the reagents involved?

A3: Many of the reagents used in these syntheses are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Grignard reagents: Highly flammable and moisture-sensitive. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Halogenated aromatic compounds: Can be toxic and should be handled with care.

  • High Temperatures: Halogen exchange reactions often require high temperatures, necessitating appropriate heating equipment and safety measures.

Experimental Protocols

The following is a best-practice protocol for the synthesis of this compound via a halogen exchange reaction, adapted from procedures for similar compounds.[6]

Synthesis of this compound from 3,4,5-Trichlorobenzaldehyde

Materials:

  • 3,4,5-Trichlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Tetraphenylphosphonium bromide (Ph₄PBr)

  • High-boiling point solvent (e.g., sulfolane or diphenyl ether)

  • Anhydrous nitrogen or argon

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3,4,5-trichlorobenzaldehyde (1 equivalent), spray-dried potassium fluoride (1.5-2.5 equivalents), and tetraphenylphosphonium bromide (0.05-0.1 equivalents).

  • Add the high-boiling point solvent.

  • Flush the flask with nitrogen and maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction mixture to 200-230 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary from 4 to 10 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic layer with water to remove any remaining salts and the phase transfer catalyst.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Halogen Exchange Synthesis of Fluorobenzaldehydes

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3,4-DichlorobenzaldehydeSpray-dried KFPh₄PBrNone230166[7]
4-ChlorobenzaldehydeSpray-dried KFPh₄PBr & 18-crown-6None2304.573[6]
4-ChlorobenzaldehydeKFPh₄PBr & PEG dimethyl ether1-Methylnaphthalene210761[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Halogen Exchange Reaction

  • Question: My halogen exchange reaction is giving a very low yield of this compound. What could be the problem?

  • Answer:

    • Inactive Fluorinating Agent: Potassium fluoride is hygroscopic and must be thoroughly dried before use. Using spray-dried KF is recommended.

    • Inefficient Catalyst: The phase transfer catalyst is crucial for the reaction. Ensure the catalyst is pure and used in the correct proportion. In some cases, a combination of catalysts (e.g., a quaternary phosphonium salt and a crown ether) can improve the yield.[6]

    • Insufficient Temperature or Reaction Time: Halogen exchange reactions on deactivated aromatic rings require high temperatures and prolonged reaction times. Ensure the reaction is heated to the optimal temperature and monitored until completion.

    • Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.

Issue 2: Vilsmeier-Haack Reaction Fails to Proceed

  • Question: I am attempting to synthesize this compound via the Vilsmeier-Haack reaction with 1,3-dichloro-2-fluorobenzene, but the reaction is not working. Why?

  • Answer:

    • Deactivated Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[3][8] The presence of three electron-withdrawing halogen atoms on the benzene ring makes 1,3-dichloro-2-fluorobenzene a highly deactivated substrate for this electrophilic substitution reaction.

    • Impure Reagents: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF and POCl₃ are anhydrous and of high purity.

    • Reaction Conditions: For deactivated substrates, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary. However, this also increases the risk of side reactions and decomposition.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I have synthesized the desired product, but I am having trouble purifying it. What are the common impurities and how can I remove them?

  • Answer:

    • Unreacted Starting Material: If the reaction has not gone to completion, the starting material will be a major impurity. Optimize the reaction conditions to maximize conversion.

    • Byproducts from Side Reactions: In halogen exchange reactions, partially fluorinated or other regioisomers can be formed. In Grignard reactions, homo-coupling of the Grignard reagent can occur.

    • Purification Strategy:

      • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.

      • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a reliable technique. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used for aromatic aldehydes.

      • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Visualizations

experimental_workflow Experimental Workflow for Halogen Exchange Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine 3,4,5-Trichlorobenzaldehyde, KF, and Ph4PBr in a flask. B 2. Add high-boiling solvent. A->B C 3. Flush with inert gas. B->C D 4. Heat to 200-230 °C with stirring. C->D E 5. Monitor reaction by GC/TLC. D->E F 6. Cool to room temperature. E->F G 7. Dilute with organic solvent. F->G H 8. Filter to remove salts. G->H I 9. Wash with water. H->I J 10. Dry organic layer. I->J K 11. Remove solvent in vacuo. J->K L 12. Purify by vacuum distillation or column chromatography. K->L

Caption: Experimental Workflow for Halogen Exchange Synthesis.

troubleshooting_yield Troubleshooting Low Yield in Halogen Exchange Start Low or No Product Yield Cause1 Inactive Fluorinating Agent? Start->Cause1 Solution1 Use spray-dried KF. Ensure KF is anhydrous. Cause1->Solution1 Yes Cause2 Inefficient Catalyst? Cause1->Cause2 No Solution2 Check catalyst purity. Consider using a co-catalyst (e.g., crown ether). Cause2->Solution2 Yes Cause3 Suboptimal Reaction Conditions? Cause2->Cause3 No Solution3 Increase temperature and/or reaction time. Monitor reaction closely. Cause3->Solution3 Yes Cause4 Presence of Water? Cause3->Cause4 No Solution4 Flame-dry glassware. Use anhydrous solvents. Maintain inert atmosphere. Cause4->Solution4 Yes

Caption: Troubleshooting Low Yield in Halogen Exchange.

References

Technical Support Center: Scale-Up of 3,5-Dichloro-4-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of reactions for the synthesis of 3,5-Dichloro-4-fluorobenzaldehyde.

Troubleshooting Guides

Challenges in scaling up the synthesis of this compound often relate to reaction control, purity, and yield. Below are common issues and their potential causes and solutions.

Issue 1: Low Yield or Incomplete Conversion

Potential Causes:

  • Insufficiently Reactive Precursor: The starting material, 1,3-dichloro-2-fluorobenzene, is an electron-deficient aromatic ring, which can be unreactive in typical electrophilic formylation reactions like the Vilsmeier-Haack or Rieche reactions.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, TiCl₄) can be deactivated by moisture or impurities in the starting materials or solvent.[1]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the formylation of a deactivated aromatic ring.

  • Poor Mass Transfer: In heterogeneous reactions, inefficient mixing can lead to localized low concentrations of reactants and catalyst.

Solutions:

  • Choice of Formylation Reagent: Consider using more reactive formylating agents. Formylation with dichloromethyl alkyl ethers in the presence of a strong Lewis acid like TiCl₄ or AlCl₃ has been effective for other fluorine-containing aromatics.[1]

  • Catalyst Quality and Handling: Ensure the use of anhydrous solvents and reagents, and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. Be aware that higher temperatures can also lead to side reactions.

  • Process Intensification: For large-scale operations, consider using a continuous flow reactor to improve mass and heat transfer.

Issue 2: Formation of Impurities and Byproducts

Potential Causes:

  • Isomer Formation: In formylation reactions, there is a possibility of forming other isomers of the desired product, although the directing effects of the chloro and fluoro substituents should favor the desired product.

  • Over-reaction or Side Reactions: At elevated temperatures or with prolonged reaction times, side reactions such as the formation of diaryl- or triarylmethanes can occur, especially in the presence of strong Lewis acids.[1]

  • Hydrolysis of Intermediates: Incomplete hydrolysis of the reaction intermediate can lead to impurities in the final product.

  • Byproducts from Halogen Exchange: If a halogen exchange route is used (e.g., from a trichlorobenzaldehyde precursor), incomplete reaction can leave starting material, and side reactions can generate other halogenated byproducts.

Solutions:

  • Reaction Condition Optimization: Carefully control the reaction temperature and time to minimize the formation of thermal byproducts.

  • Controlled Work-up: Ensure a complete and controlled hydrolysis of the reaction mixture to convert all intermediates to the final product.

  • Purification Strategy: Develop a robust purification strategy, which may include distillation, crystallization, or chromatography, to effectively remove impurities. For similarly structured compounds, vacuum distillation has been proven effective.[2][3]

Issue 3: Difficulties in Product Purification

Potential Causes:

  • Close Boiling Points of Isomers: Isomeric byproducts may have boiling points very close to the desired product, making separation by distillation challenging.

  • Presence of High-Boiling Byproducts: The formation of diaryl- or triarylmethanes results in high-boiling impurities that can be difficult to remove.[1]

  • Thermal Instability: The product may be thermally labile, leading to degradation during high-temperature distillation.

Solutions:

  • Fractional Vacuum Distillation: Employ a high-efficiency fractional distillation column under reduced pressure to separate closely boiling isomers.

  • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

  • Chromatographic Techniques: For high-purity requirements, preparative chromatography may be necessary, although this can be costly at a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: While specific industrial-scale synthesis for this compound is not widely published, two plausible routes based on the synthesis of similar halogenated benzaldehydes are:

  • Formylation of 1,3-dichloro-2-fluorobenzene: This involves the introduction of a formyl group (-CHO) onto the aromatic ring. Common methods include the Vilsmeier-Haack reaction (using a formamide and phosphorus oxychloride) and the Rieche formylation (using a dichloromethyl alkyl ether and a Lewis acid catalyst).[4][5][6][7][8] The electron-withdrawing nature of the halogens on the starting material can make this reaction challenging.

  • Halogen Exchange: This route would involve starting with a precursor such as 3,4,5-trichlorobenzaldehyde and selectively replacing one of the chlorine atoms with fluorine using a fluoride salt (e.g., KF) at high temperatures, often in the presence of a phase-transfer catalyst. This method has been successfully applied to the synthesis of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde.[2][3]

Q2: What are the key safety precautions to consider during the scale-up of these reactions?

A2: The scale-up of reactions involving this compound and its precursors requires strict safety protocols:

  • Handling of Corrosive and Reactive Reagents: Lewis acids (e.g., AlCl₃, TiCl₄) are corrosive and react violently with water. Phosphorus oxychloride used in the Vilsmeier-Haack reaction is also highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Formylation reactions can be exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. A robust reactor cooling system and controlled addition of reagents are crucial.

  • Inert Atmosphere: Many of the reagents are sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Waste Disposal: The reaction byproducts and waste streams can be hazardous. Ensure proper neutralization and disposal procedures are in place according to local regulations.

Q3: How can I monitor the progress of the reaction at a large scale?

A3: At a large scale, real-time reaction monitoring is essential for process control and safety. Common techniques include:

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time.

  • Chromatographic Analysis: Regular sampling and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can track the conversion of starting material and the formation of products and byproducts. For this, it is crucial to have a reliable quenching procedure for the samples.

Data Presentation

Table 1: Comparison of Formylation Methods for Halogenated Benzenes (Data from analogous reactions)
Formylation MethodStarting MaterialReagentsCatalystTemperature (°C)Yield (%)Reference
Rieche Formylation2,3-DifluoroanisoleDichloromethyl methyl etherTiCl₄Not SpecifiedHigh[10]
Vilsmeier-HaackElectron-rich arenesDMF, POCl₃-0 - Room Temp~77[11]
Halogen Exchange3,4-DichlorobenzaldehydeKFTetraphenylphosphonium bromide23066[2][3]

Note: The data presented is for analogous reactions and should be used as a guideline for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Rieche Formylation of a Dihalogenated Fluorobenzene (Conceptual)

This is a conceptual protocol based on the Rieche formylation of other electron-deficient aromatic compounds.[8]

  • Reactor Setup: A dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is charged with anhydrous dichloromethane.

  • Reagent Addition: 1,3-dichloro-2-fluorobenzene is added to the solvent. The mixture is cooled to -10 °C.

  • Catalyst Addition: Titanium tetrachloride (TiCl₄) is added dropwise to the stirred solution, maintaining the temperature below -5 °C.

  • Formylating Agent Addition: Dichloromethyl methyl ether is then added slowly, ensuring the temperature does not exceed 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for several hours, and the progress is monitored by GC.

  • Quenching: The reaction is quenched by slowly pouring the mixture into a vessel containing crushed ice and water.

  • Work-up: The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Protocol 2: General Procedure for Halogen Exchange (Conceptual)

This protocol is conceptual and based on the synthesis of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde.[2][3]

  • Reactor Setup: A high-temperature reactor is charged with 3,4,5-trichlorobenzaldehyde, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).

  • Reaction: The mixture is heated to 230-250 °C under a nitrogen atmosphere for several hours. The reaction progress is monitored by GC.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts.

  • Purification: The crude product is purified by vacuum distillation.

Mandatory Visualization

experimental_workflow Conceptual Experimental Workflow for this compound Synthesis cluster_rieche Rieche Formylation cluster_halogen_exchange Halogen Exchange rieche_start Start with 1,3-dichloro-2-fluorobenzene rieche_reagents Add Dichloromethane, cool to -10°C rieche_start->rieche_reagents rieche_catalyst Add TiCl4 (Lewis Acid) rieche_reagents->rieche_catalyst rieche_formylation Add Dichloromethyl methyl ether rieche_catalyst->rieche_formylation rieche_reaction Stir at 0°C rieche_formylation->rieche_reaction rieche_quench Quench with ice/water rieche_reaction->rieche_quench rieche_workup Work-up (wash, dry) rieche_quench->rieche_workup rieche_purification Vacuum Distillation rieche_workup->rieche_purification rieche_product This compound rieche_purification->rieche_product he_start Start with 3,4,5-trichlorobenzaldehyde he_reagents Add KF and Phase-Transfer Catalyst he_start->he_reagents he_reaction Heat to 230-250°C he_reagents->he_reaction he_workup Cool and filter he_reaction->he_workup he_purification Vacuum Distillation he_workup->he_purification he_product This compound he_purification->he_product

Caption: Conceptual workflows for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or Incomplete Conversion check_reagents Check Reagent and Catalyst Quality (Anhydrous?) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok check_temp Review Reaction Temperature temp_ok Temperature Optimized? check_temp->temp_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok reagent_ok->check_temp Yes solution_reagent Use high-purity, anhydrous reagents. Handle catalyst under inert atmosphere. reagent_ok->solution_reagent No temp_ok->check_mixing Yes solution_temp Gradually increase temperature and monitor reaction profile. temp_ok->solution_temp No mixing_ok->start No, Re-evaluate solution_mixing Increase agitation or consider alternative reactor design (e.g., flow reactor). mixing_ok->solution_mixing No

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dichloro-4-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic formylation of 1,3-dichloro-2-fluorobenzene. The Vilsmeier-Haack and Gattermann-Koch reactions are commonly employed for this transformation.[1] Another potential, though less direct, route involves the halogen exchange of a corresponding chlorinated precursor, or the hydrolysis of a dichloromethyl intermediate.[2][3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities typically encountered are:

  • Unreacted Starting Material: 1,3-dichloro-2-fluorobenzene.

  • Regioisomeric Impurities: Such as 2,4-dichloro-3-fluorobenzaldehyde, which arises from formylation at a different position on the aromatic ring.

  • Over-reaction Products: Though less common for deactivated rings, there is a possibility of forming di-formylated or other related byproducts under harsh conditions.

  • Hydrolysis Intermediates: Incomplete hydrolysis of the reaction intermediate can leave trace amounts of precursor compounds.

  • Solvent and Reagent Residues: Residual solvents and unreacted formylating agents or their byproducts may also be present.

Q3: How can I minimize the formation of the regioisomeric impurity, 2,4-dichloro-3-fluorobenzaldehyde?

A3: The regioselectivity of the formylation reaction is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. The steric hindrance from the two chlorine atoms adjacent to the fluorine atom favors formylation at the less hindered para-position to the fluorine, yielding the desired this compound. To minimize the formation of the isomeric impurity, it is crucial to maintain optimal reaction temperatures and use appropriate Lewis acids that can enhance regioselectivity. Careful control of reaction kinetics can favor the thermodynamically more stable product.

Q4: What analytical methods are recommended for purity assessment and impurity profiling?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for analyzing the purity of this compound.[4][5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is an excellent technique for identifying and quantifying volatile impurities, including the starting material and isomeric byproducts.[6][7]

  • HPLC (High-Performance Liquid Chromatography): A reversed-phase HPLC method with a UV detector is effective for quantifying the main product and less volatile impurities.[5][8][9]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material (1,3-dichloro-2-fluorobenzene) 1. Inactive or insufficient formylating agent.2. Reaction temperature too low.3. Insufficient reaction time.4. Poor quality of Lewis acid catalyst.1. Use fresh Vilsmeier reagent or ensure anhydrous conditions for the Gattermann-Koch reaction.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Use a freshly opened or purified Lewis acid.
High Levels of Regioisomeric Impurity (e.g., 2,4-dichloro-3-fluorobenzaldehyde) 1. Reaction temperature is too high, leading to less selective formylation.2. Incorrect choice or amount of Lewis acid.1. Lower the reaction temperature to favor the thermodynamically preferred product.2. Experiment with different Lewis acids (e.g., AlCl₃, TiCl₄, ZnCl₂) to optimize regioselectivity.
Presence of Dark, Tarry Byproducts 1. Polymerization or decomposition reactions due to excessive heat or prolonged reaction times.1. Reduce the reaction temperature and/or time.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in Isolating the Pure Product 1. Inefficient purification method.2. Formation of azeotropes or co-elution of impurities.1. For distillation, use a fractional distillation column to improve separation.2. For column chromatography, screen different solvent systems to optimize the separation of the desired product from its impurities. A combination of hexane and ethyl acetate is often a good starting point.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 1,3-dichloro-2-fluorobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Add 1,3-dichloro-2-fluorobenzene to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane). The optimal solvent system should be determined by TLC analysis of the crude product.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions

Parameter Condition A (50°C, 4h) Condition B (70°C, 8h) Condition C (50°C, 8h, different Lewis acid)
Conversion of Starting Material 75%95%80%
Yield of this compound 65%70%72%
% Regioisomeric Impurity 3%8%2%
% Other Impurities 7%17%6%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on specific experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

troubleshooting_workflow start Analyze Crude Product (GC/HPLC) check_purity Is Purity > 98%? start->check_purity identify_impurities Identify Major Impurities (MS) check_purity->identify_impurities No end_purify Proceed to Purification check_purity->end_purify Yes high_sm High Starting Material? identify_impurities->high_sm check_reagents Check Reagent Quality/ Stoichiometry identify_impurities->check_reagents optimize_catalyst Optimize Lewis Acid/ Catalyst identify_impurities->optimize_catalyst high_isomer High Regioisomer? high_sm->high_isomer No increase_rxn Increase Reaction Time/Temperature high_sm->increase_rxn Yes other_byproducts Other Byproducts? high_isomer->other_byproducts No lower_temp Lower Reaction Temperature high_isomer->lower_temp Yes optimize_conditions Optimize Reaction Conditions (Time/Temp) other_byproducts->optimize_conditions Yes end_rework Re-evaluate Synthesis Strategy other_byproducts->end_rework No increase_rxn->start check_reagents->start lower_temp->start optimize_catalyst->start optimize_conditions->start

Caption: Troubleshooting workflow for impurity management.

Impurity Formation Pathway

impurity_formation cluster_reactants Reactants cluster_products Products & Impurities 1,3-dichloro-2-fluorobenzene 1,3-dichloro-2-fluorobenzene This compound Desired Product: This compound 1,3-dichloro-2-fluorobenzene->this compound Major Pathway (Para-attack) 2,4-dichloro-3-fluorobenzaldehyde Regioisomeric Impurity: 2,4-dichloro-3-fluorobenzaldehyde 1,3-dichloro-2-fluorobenzene->2,4-dichloro-3-fluorobenzaldehyde Minor Pathway (Ortho-attack) Unreacted SM Unreacted Starting Material 1,3-dichloro-2-fluorobenzene->Unreacted SM Incomplete Reaction Formylating Agent Formylating Agent

Caption: Formation of the desired product and a key regioisomeric impurity.

References

preventing decomposition of 3,5-Dichloro-4-fluorobenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dichloro-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted aromatic aldehyde. Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a fluorine atom, and a formyl (aldehyde) group. It is primarily used as an intermediate in organic synthesis for the production of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and an aldehyde functional group makes it a versatile building block for creating more complex molecules.

Q2: What are the common causes of decomposition for this compound during reactions?

A2: The decomposition of this compound can be attributed to several factors, primarily related to the reaction conditions:

  • Strongly Basic Conditions: In the presence of strong bases, aromatic aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction. This disproportionation reaction results in the formation of the corresponding primary alcohol and carboxylic acid, reducing the yield of the desired product.[1][2][3]

  • Presence of Strong Nucleophiles: Reagents like Grignards and organolithiums can attack the aldehyde carbonyl group. While this is often the desired reaction, it can lead to side products if not properly controlled.

  • Strongly Acidic Conditions: While generally more stable under acidic than basic conditions, highly acidic environments can potentially lead to unwanted side reactions or degradation of the molecule.

  • Oxidizing Agents: The aldehyde group is susceptible to oxidation to a carboxylic acid in the presence of oxidizing agents.

Q3: How can I store this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it in a tightly sealed container to protect it from moisture and air. For extended storage, refrigeration is recommended.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product and formation of a carboxylic acid and an alcohol. Cannizzaro Reaction: This is likely occurring due to the presence of a strong base in the reaction mixture.[1][2][3]1. Use a milder base: If possible, substitute the strong base with a weaker, non-hydroxide base like potassium carbonate or triethylamine. 2. Protect the aldehyde group: Convert the aldehyde to an acetal, which is stable under basic conditions. The acetal can be deprotected later in the synthesis. 3. Lower the reaction temperature: The Cannizzaro reaction is often accelerated by heat.
Formation of multiple unidentified byproducts. Dehalogenation: In the presence of certain catalysts (e.g., palladium) and hydrogen sources, dehalogenation of the aromatic ring can occur.[4][5][6]1. Optimize catalyst loading: Use the minimum effective amount of catalyst. 2. Choose the right ligand: For cross-coupling reactions, the choice of ligand can significantly influence side reactions. 3. Control the reaction atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.
The Grignard or organolithium reagent is consumed without forming the desired alcohol. Reaction with the aldehyde: The highly nucleophilic Grignard or organolithium reagent is reacting with the aldehyde of another molecule of the starting material.1. Protect the aldehyde group: Before forming the Grignard or organolithium reagent, protect the aldehyde as an acetal.[7][8][9] 2. Inverse addition: Add the Grignard or organolithium reagent slowly to the solution of this compound at a low temperature to control the reaction.
Low conversion of starting material in a Suzuki-Miyaura coupling reaction. Steric Hindrance and Catalyst Inactivity: The ortho-substituents can hinder the oxidative addition step. The chloro-substituent's lower reactivity can also be a factor.1. Use a highly active catalyst system: Employ a catalyst system known for its effectiveness with sterically hindered and less reactive aryl chlorides, such as a palladium catalyst with a bulky electron-rich phosphine ligand. 2. Increase the reaction temperature: Higher temperatures can help overcome the activation energy barrier. 3. Use a suitable base: The choice of base is crucial in Suzuki-Miyaura reactions. Potassium phosphate or cesium carbonate are often effective.

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol describes the protection of the aldehyde group as a cyclic acetal using ethylene glycol. This is a crucial step before performing reactions under strongly basic or nucleophilic conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected aldehyde.

Visualizations

Decomposition_Pathways A This compound B Cannizzaro Reaction (Strong Base) A->B High pH D Oxidation A->D Oxidizing Agent F Dehalogenation (e.g., Catalytic Hydrogenation) A->F H2, Pd/C C Corresponding Alcohol + Carboxylic Acid B->C E 3,5-Dichloro-4-fluorobenzoic Acid D->E G Partially or Fully Dehalogenated Products F->G

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow start Reaction with This compound issue Low Yield or Side Products Observed? start->issue cannizzaro Cannizzaro Reaction Suspected? (Alcohol/Acid formation) issue->cannizzaro Yes end Successful Reaction issue->end No dehalogenation Dehalogenation Suspected? (Loss of Cl/F) cannizzaro->dehalogenation No solution_cannizzaro Use Milder Base or Protect Aldehyde cannizzaro->solution_cannizzaro Yes nucleophilic_attack Undesired Nucleophilic Attack? dehalogenation->nucleophilic_attack No solution_dehalogenation Optimize Catalyst/Ligand Control Atmosphere dehalogenation->solution_dehalogenation Yes solution_nucleophilic Protect Aldehyde (Acetal Formation) nucleophilic_attack->solution_nucleophilic Yes solution_cannizzaro->end solution_dehalogenation->end solution_nucleophilic->end

Caption: A logical workflow for troubleshooting reactions.

References

troubleshooting failed reactions with 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-fluorobenzaldehyde.

Section 1: General Troubleshooting & FAQs

This section addresses initial checks and common questions applicable to most reactions involving this compound.

Frequently Asked Questions (General)

Q1: My reaction has failed to proceed. What are the first steps I should take to troubleshoot?

A1: Before investigating reaction-specific parameters, it's crucial to verify the fundamentals. Start by confirming the purity and identity of your starting material, this compound, and all reagents. Ensure that your solvents are anhydrous and that the reaction was conducted under the recommended atmosphere (e.g., inert gas like nitrogen or argon), as the aldehyde can be sensitive to both air and moisture.[1]

Q2: How should I properly store and handle this compound?

A2: this compound should be stored in a cool (2-8°C), dry, and well-ventilated place.[2] It is sensitive to air and should be kept under an inert atmosphere like nitrogen to prevent oxidation.[1] Avoid contact with strong oxidizing agents and strong bases.[1][3] Always handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), as it can cause skin and eye irritation.[4]

Q3: I see an unexpected impurity in my crude product analysis. What could it be?

A3: An unexpected impurity could be the corresponding carboxylic acid, 3,5-Dichloro-4-fluorobenzoic acid, formed via oxidation of the aldehyde. This is more likely if the reaction was exposed to air for a prolonged period or if oxidizing agents were present. Another possibility is the formation of byproducts from side reactions, which will be specific to your chosen transformation.

General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing a failed reaction.

G cluster_start Initial State cluster_analysis Analysis Phase cluster_decision Decision & Action start Reaction Failed (Low/No Yield, Multiple Spots) check_sm Verify Starting Material (Purity, Identity via NMR/MS) start->check_sm check_reagents Check Reagents & Solvents (Purity, Anhydrous Conditions) check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions sm_ok SM/Reagents OK? check_conditions->sm_ok rerun Purify SM/Reagents & Rerun Reaction sm_ok->rerun No optimize Optimize Conditions (Catalyst, Temp, Concentration) sm_ok->optimize Yes

Caption: A general workflow for troubleshooting failed chemical reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the aldehyde and the two chlorine atoms.

Frequently Asked Questions (SNAr)

Q1: My SNAr reaction with an amine nucleophile is giving low yield and I am recovering starting material. What's wrong?

A1: Several factors could be at play. First, ensure your amine is sufficiently nucleophilic and not overly sterically hindered. Primary aliphatic amines are generally more reactive than secondary amines or anilines. Second, the reaction often requires a base to neutralize the HF generated in situ; without it, the amine nucleophile will be protonated and rendered inactive. Finally, check your reaction temperature; SNAr reactions often require heating to proceed at a reasonable rate.

Q2: I'm observing multiple products in my SNAr reaction with a primary amine. Why?

A2: A common side reaction is over-alkylation.[5][6] The product, a 4-amino-3,5-dichlorobenzaldehyde, can sometimes be nucleophilic enough to react with another molecule of the starting material, leading to diarylamine byproducts. To minimize this, you can use a large excess of the primary amine nucleophile.

Q3: Why is my reaction not working with a meta-substituted aniline?

A3: For an SNAr reaction to be successful, electron-withdrawing groups on the aromatic ring must be positioned ortho or para to the leaving group.[7][8] This positioning allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. A meta-substituent does not provide this stabilization, rendering the reaction much less favorable.[8]

Data Presentation: Nucleophile Reactivity

The choice of nucleophile is critical for a successful SNAr reaction. The table below provides a qualitative comparison of common nucleophiles.

Nucleophile TypeExampleExpected ReactivityPotential Issues
Primary Aliphatic AmineCH₃CH₂NH₂HighOver-alkylation, basicity can cause side reactions.
Secondary Aliphatic Amine(CH₃CH₂)₂NHModerate to HighSteric hindrance can slow the reaction.
Primary AnilineC₆H₅NH₂ModerateLess nucleophilic than aliphatic amines.
AlkoxideNaOCH₃HighCan also act as a base, potentially causing side reactions with the aldehyde.
ThiolateNaSCH₃Very HighProne to oxidation.
Experimental Protocol: SNAr with Morpholine

This protocol describes the synthesis of 4-(morpholino)-3,5-dichlorobenzaldehyde.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add an appropriate solvent such as Dimethylformamide (DMF). Add morpholine (2.2 eq) followed by potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Section 3: Wittig Reaction

The Wittig reaction is a reliable method for converting this compound into a substituted alkene.

Frequently Asked Questions (Wittig)

Q1: My Wittig reaction is not working. I only recover my aldehyde starting material. What should I check?

A1: This issue often points to a problem with the Wittig reagent (the ylide). Ensure the ylide was successfully generated. The phosphonium salt precursor must be dry, and a sufficiently strong, anhydrous base (e.g., n-BuLi, NaH, t-BuOK) must be used for deprotonation.[9][10] Also, verify that the reaction is performed under an inert atmosphere, as ylides can be sensitive to air and moisture.[8]

Q2: The yield of my Wittig reaction is low, and I have a significant amount of triphenylphosphine oxide precipitate. What happened?

A2: The formation of triphenylphosphine oxide is the thermodynamic driving force of the reaction.[8] However, if the aldehyde is prone to decomposition or polymerization under the reaction conditions, the ylide may degrade over time, leading to low yields of the desired alkene.[9] Consider adding the aldehyde slowly to the pre-formed ylide at a low temperature to minimize aldehyde degradation.

Q3: How can I control the stereochemistry (E vs. Z) of the resulting alkene?

A3: The stereochemical outcome is largely dependent on the nature of the ylide.

  • Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under kinetic control to give the Z-alkene as the major product.[9][11]

  • Stabilized ylides (where the R group is an electron-withdrawing group like -CO₂Et) are more stable, allowing the reaction to equilibrate and form the thermodynamically favored E-alkene as the major product.[12]

Data Presentation: Ylide Type vs. Alkene Geometry
Ylide TypeR Group on Ylide (Ph₃P=CHR)ReactivityPredominant Product
Non-stabilizedAlkyl, HHighZ-alkene
Semi-stabilizedArylModerateMixture of E/Z-alkenes
Stabilized-CO₂R, -CN, -CORLowerE-alkene
Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of ethyl (E)-3-(3,5-dichloro-4-fluorophenyl)acrylate.

  • Ylide Formation: In a flame-dried, two-neck round-bottom flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C. Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product will contain triphenylphosphine oxide, which can be partially removed by precipitation from a minimal amount of a nonpolar solvent (e.g., hexanes/ether).[13] Further purify the desired alkene product by column chromatography.

Section 4: Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming a new C=C bond by reacting this compound with an active methylene compound.

Frequently Asked Questions (Knoevenagel)

Q1: My Knoevenagel condensation is slow or incomplete. How can I improve it?

A1: The Knoevenagel condensation is base-catalyzed. Ensure you are using an appropriate catalyst. Weak bases like piperidine or pyridine are classic choices, but stronger bases like DBU can also be effective.[1] The choice of solvent can also be critical; polar solvents often accelerate the reaction. Some modern protocols use green solvents like water or ionic liquids with excellent results.[2][3]

Q2: I am not getting the expected Knoevenagel product. Instead, it seems a nucleophilic substitution has occurred. Why?

A2: This is a known possibility, especially with highly activated substrates like this compound and when using amine bases/nucleophiles. A tandem Knoevenagel condensation followed by SNAr can occur, where the amine catalyst first facilitates the condensation and then displaces the fluorine atom on the newly formed, highly electron-deficient aromatic ring.[14] If this is not the desired outcome, consider using a non-nucleophilic base or a Lewis acid catalyst.

Decision Tree for Knoevenagel vs. Tandem Reaction

G start Reaction with Aldehyde, Active Methylene Compound, & Amine Base q1 Is the amine a secondary cyclic amine (e.g., piperidine, morpholine)? start->q1 outcome1 High Probability of Tandem Knoevenagel-SNAr Product q1->outcome1 Yes q2 Use non-nucleophilic base (e.g., DBU, Et3N) or Lewis Acid? q1->q2 No outcome2 Knoevenagel Product is Favored q2->outcome1 No (Using nucleophilic primary/secondary amine) q2->outcome2 Yes

Caption: Decision logic for predicting Knoevenagel reaction outcomes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(3,5-dichloro-4-fluorobenzylidene)malononitrile.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within 30-60 minutes.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual starting materials and catalyst. The product is often pure enough after filtration, but it can be recrystallized if necessary.

References

Technical Support Center: Optimizing Catalytic Reactions of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving 3,5-Dichloro-4-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common catalytic cross-coupling reactions involving this compound are Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the chloro-positions.

Q2: Which palladium catalyst is best suited for Suzuki-Miyaura coupling with this compound?

A2: The optimal catalyst for Suzuki-Miyaura coupling can vary based on the specific reaction conditions and the desired purity of the product. Commonly employed catalysts include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium dichloride complexes featuring phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). For electron-deficient aryl halides like this compound, catalysts with electron-rich and bulky phosphine ligands, for instance, Buchwald-type ligands (e.g., SPhos, XPhos), can significantly enhance reaction efficiency.[1] It is often recommended to screen several catalysts to identify the top performer for a specific application.[1]

Q3: What are the typical bases and solvents for these cross-coupling reactions?

A3: Inorganic bases are generally used to activate the boronic acid in Suzuki-Miyaura couplings. Frequently used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of solvent is critical to ensure the solubility of all reactants and the catalyst. Often, a mixture of an organic solvent and water is utilized. Common organic solvents are 1,4-dioxane, toluene, and tetrahydrofuran (THF).[1]

Q4: How can I effectively monitor the progress of my reaction?

A4: Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the desired product.

Q5: What is a suitable workup procedure for a Suzuki-Miyaura reaction where the product is a carboxylic acid?

A5: When the product is a carboxylic acid, the workup typically involves an acid-base extraction. After the reaction is complete, the mixture is usually diluted with an organic solvent and washed with water. To isolate the product, the aqueous layer is acidified with an acid like hydrochloric acid (HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate or be extractable into an organic solvent.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Recommendations
Catalyst Inactivity - Ensure the palladium catalyst is not degraded. Consider using a more stable pre-catalyst. - Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]
Inefficient Base - Use a freshly opened and properly stored base. - Ensure the base is finely powdered to improve its solubility and reactivity. - Experiment with a different base (e.g., switching from K₂CO₃ to K₃PO₄).[1]
Poor Reactant Solubility - Select a solvent system that ensures all components are soluble at the reaction temperature. A mixture of toluene, ethanol, and water can be effective.[1] - Consider increasing the reaction temperature.
Deboronation of Boronic Acid - Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Add the boronic acid in portions throughout the reaction. - Avoid excessively long reaction times.[1]
Issue 2: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Recommendations
Presence of Oxygen - Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[1]
High Catalyst Loading - Reduce the amount of palladium catalyst used. High concentrations can sometimes favor homocoupling.
Reaction Temperature Too High - Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.
Issue 3: Heck Reaction Fails with this compound
Potential Cause Troubleshooting Recommendations
Unreactive Aryl Chloride - Aryl chlorides can be less reactive than bromides or iodides in Heck reactions. Consider converting the chloride to a more reactive iodide via a Finkelstein reaction. - Use a catalyst system known to be effective for aryl chlorides, such as those with bulky, electron-rich phosphine ligands (e.g., Pd-XPhos complexes).
Inappropriate Ligand to Palladium Ratio - The ratio of ligand to palladium can be critical. High ligand-to-palladium ratios can sometimes inhibit the reaction. An optimal ratio should be determined experimentally.
Steric Hindrance - The ortho-substituents on this compound may sterically hinder the reaction. A less bulky alkene coupling partner might be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup:

    • To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1]

  • Reagent Addition:

    • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add degassed solvents, for example, a 4:1 mixture of 1,4-dioxane and water.[1]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically within 12-24 hours).[1]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Catalyst Screening for a Hypothetical Suzuki-Miyaura Reaction

Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h.

EntryPalladium Source (mol%)Ligand (mol%)Yield (%)Selectivity (mono- vs. di-substituted)
1Pd(OAc)₂ (2)PPh₃ (4)6590:10
2Pd₂(dba)₃ (1)SPhos (2)8595:5
3PdCl₂(dppf) (2)-7892:8
4Pd(PPh₃)₄ (2)-7288:12

Note: This data is illustrative and serves as an example for catalyst screening.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Catalyst and Solvents B->C D Heat and Stir (e.g., 90-100 °C) C->D E Monitor Progress (TLC/HPLC) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for a Palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Catalyst Check Catalyst Activity Start->Catalyst Catalyst_OK Catalyst OK? Catalyst->Catalyst_OK Base Evaluate Base Base_OK Base OK? Base->Base_OK Solvent Assess Solubility Solvent_OK Solubility OK? Solvent->Solvent_OK Conditions Optimize Conditions Temp_Time Adjust Temperature/Time Conditions->Temp_Time Catalyst_OK->Base Yes Degas Degas Solvents & Use Inert Atmosphere Catalyst_OK->Degas No Base_OK->Solvent Yes New_Base Use Fresh/Different Base Base_OK->New_Base No Solvent_OK->Conditions Yes New_Solvent Change Solvent System Solvent_OK->New_Solvent No Degas->Catalyst New_Base->Base New_Solvent->Solvent Success Improved Yield Temp_Time->Success

References

solvent effects on the reactivity of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-4-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic substitution?

The primary reactive site for nucleophilic aromatic substitution (SNAr) is the carbon atom bonded to the fluorine atom. The fluorine atom is activated towards displacement by the electron-withdrawing effect of the adjacent chloro substituents and the aldehyde group. In SNAr reactions on polyhalogenated aromatic rings, fluoride is often a better leaving group than chloride.

Q2: Which solvents are recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?

Polar aprotic solvents are generally recommended for SNAr reactions involving this substrate. These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and therefore more reactive. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Sulfolane

  • N,N-Dimethylacetamide (DMAc)

  • Hexamethylphosphoramide (HMPA)

The choice of solvent can significantly impact reaction rates and yields.

Q3: Can protic solvents be used for reactions with this compound?

While polar protic solvents (e.g., alcohols, water) can be used in some cases, they are generally less effective for SNAr reactions with anionic nucleophiles. Protic solvents can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and slows down the reaction rate.

Q4: How does solvent choice affect the rate of reaction?

The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and solvate the reacting species.

  • Polar Aprotic Solvents: These solvents accelerate SNAr reactions by increasing the effective strength of the anionic nucleophile.

  • Polar Protic Solvents: These solvents can slow down the reaction by solvating the nucleophile.

  • Nonpolar Solvents: These are generally poor choices as they do not effectively dissolve many common nucleophilic reagents and do not stabilize the charged intermediates.

Troubleshooting Guides

Issue 1: Low or no conversion in a nucleophilic substitution reaction.

Possible Cause Suggested Solution
Incorrect Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or sulfolane to enhance nucleophile reactivity.
Low Reaction Temperature SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature and monitor for product formation.
Poor Nucleophile Solubility If the nucleophilic salt is not fully dissolved, the reaction will be slow. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve solubility.
Deactivated Nucleophile Ensure the nucleophile is not protonated by any acidic species in the reaction mixture. If necessary, use a stronger, non-nucleophilic base to deprotonate the nucleophile in situ.
Water Contamination Traces of water in polar aprotic solvents can reduce the reactivity of anionic nucleophiles. Ensure all reagents and solvents are anhydrous.

Issue 2: Formation of multiple side products.

Possible Cause Suggested Solution
Reaction with the Aldehyde Group Strong nucleophiles or basic conditions can lead to side reactions at the aldehyde functionality (e.g., Cannizzaro reaction, aldol condensation). Protect the aldehyde group as an acetal before the SNAr reaction, and deprotect it afterward.
High Reaction Temperature Excessive heat can lead to decomposition or polymerization. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Reaction at Chlorine Positions While less likely, under very harsh conditions, substitution of the chlorine atoms may occur. Use milder reaction conditions if this is observed.
Solvent Decomposition Some polar aprotic solvents, like DMSO, can decompose at high temperatures, leading to impurities. Consider using a more thermally stable solvent like sulfolane for high-temperature reactions.

Data Presentation

The following table summarizes the expected relative performance of common solvents in a typical SNAr reaction with this compound and an anionic nucleophile, based on general principles and data from similar systems.

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateKey Advantages & Disadvantages
DMSO Polar Aprotic47Very FastHigh reaction rates, but can be difficult to remove and may decompose at high temperatures.
DMF Polar Aprotic37FastGood solvating power, but can be challenging to remove completely.
Sulfolane Polar Aprotic43FastHigh thermal stability, making it suitable for high-temperature reactions.[1]
Acetonitrile Polar Aprotic37.5ModerateEasier to remove than DMSO or DMF, but may have lower solvating power for some salts.
Ethanol Polar Protic24.5SlowCan solvate and deactivate the nucleophile, leading to slower reaction rates.
Toluene Nonpolar2.4Very SlowPoor solubility for most ionic nucleophiles and does not stabilize the charged intermediate.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

  • Reagents and Setup:

    • This compound (1 equivalent)

    • Amine nucleophile (1.1 - 1.5 equivalents)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • A non-nucleophilic base (e.g., K2CO3, Cs2CO3) if the amine is used as its salt.

    • A reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Procedure:

    • To the reaction vessel under a nitrogen atmosphere, add this compound and the anhydrous solvent.

    • Add the amine nucleophile (and base, if required).

    • Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start: Reagents & Setup reagents This compound Amine Nucleophile Anhydrous Solvent (e.g., DMF) start->reagents reaction Reaction under N2 Heat (80-150 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical SNAr reaction.

logical_relationship cluster_solvent Solvent Type cluster_effect Effect on SNAr Rate Polar Aprotic Polar Aprotic Accelerates Accelerates Polar Aprotic->Accelerates Enhances Nucleophilicity Polar Protic Polar Protic Decelerates Decelerates Polar Protic->Decelerates Solvates Nucleophile Nonpolar Nonpolar Ineffective Ineffective Nonpolar->Ineffective Poor Solubility & Stabilization

Caption: Logical relationship between solvent type and SNAr reaction rate.

References

Validation & Comparative

A Comparative Guide to 3,5-Dichloro-4-fluorobenzaldehyde and Other Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzaldehydes are a pivotal class of reagents in organic synthesis, serving as versatile building blocks for a wide range of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The nature and position of halogen substituents on the benzene ring profoundly influence the physicochemical properties, reactivity, and biological activity of these compounds. This guide provides an objective comparison of 3,5-Dichloro-4-fluorobenzaldehyde with other common halogenated benzaldehydes, supported by physicochemical data and representative experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of halogens on the benzaldehyde scaffold significantly alters key physical properties such as molecular weight, melting point, and boiling point. These parameters are critical for designing reaction conditions, purification strategies, and understanding intermolecular interactions. The data below summarizes these properties for this compound and five other representative halogenated benzaldehydes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Physical State (at STP)
This compound C₇H₃Cl₂FO193.00[1][2]N/A254.9 (Predicted)[3]Solid[4]
4-FluorobenzaldehydeC₇H₅FO124.11[5]-10[5]181[5]Liquid[6]
4-ChlorobenzaldehydeC₇H₅ClO140.5747.1216.3Solid
4-BromobenzaldehydeC₇H₅BrO185.0255-60224-226Solid
3,5-DichlorobenzaldehydeC₇H₄Cl₂O175.0163.5-65.5215 (at 7 mmHg)Solid
2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.0164-69233Solid

Note: Data compiled from various sources. Slight variations may exist between different suppliers and measurement conditions.

Reactivity Profile: The Influence of Halogen Substitution

The reactivity of the aldehyde functional group is largely governed by the electrophilicity of the carbonyl carbon. Halogens act as electron-withdrawing groups (EWGs) through the inductive effect (-I effect), which pulls electron density away from the aromatic ring and, consequently, from the aldehyde group. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Key Reactivity Trends:

  • Enhanced Electrophilicity: Benzaldehydes substituted with halogens are generally more reactive towards nucleophiles than unsubstituted benzaldehyde.

  • Effect of Multiple Halogens: The presence of multiple halogen substituents, as seen in the dichloro- and trichloro-substituted analogs, further enhances this effect. This compound, with three potent EWGs, is expected to be highly electrophilic and thus highly reactive in nucleophilic addition reactions.

  • Positional Influence: The position of the halogen influences reactivity. Ortho and para substituents have a more pronounced electronic effect on the carbonyl group.

This enhanced reactivity is advantageous in many synthetic transformations, including condensations (e.g., Knoevenagel, Claisen-Schmidt), Wittig reactions, and reductions, often leading to higher yields and faster reaction times.

G cluster_0 Reactivity of Halogenated Benzaldehydes A Halogen Substituent (e.g., F, Cl, Br) B Strong Inductive Effect (-I Effect) A->B C Electron Density Withdrawn from Benzene Ring B->C D Increased Electrophilicity of Carbonyl Carbon (δ+) C->D E Enhanced Susceptibility to Nucleophilic Attack D->E F Increased Reactivity in Condensation/Addition Rxns E->F

Figure 1: Logical flow of electronic effects on reactivity.

Significance in Drug Discovery and Development

Halogenation is a widely used strategy in medicinal chemistry to modulate the biological properties of lead compounds. Introducing halogens can:

  • Enhance Biological Activity: Halogen atoms can form halogen bonds and participate in other non-covalent interactions, improving binding affinity to biological targets.

  • Increase Lipophilicity: This can improve membrane permeability and oral absorption of a drug candidate.

  • Block Metabolic Sites: Introducing a halogen can prevent metabolic degradation at a specific position, thereby increasing the compound's half-life.

Given these benefits, halogenated benzaldehydes, including this compound, are valuable starting materials for synthesizing novel therapeutic agents. They serve as precursors for a variety of scaffolds with demonstrated biological activities.[4]

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for key reactions are presented below. These protocols are general and may require optimization based on the specific substrate.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C double bond. The enhanced electrophilicity of halogenated benzaldehydes makes them excellent substrates for this reaction.[7]

Objective: To synthesize a benzylidenemalononitrile derivative.

Materials:

  • Substituted Benzaldehyde (e.g., this compound): 1.0 mmol

  • Malononitrile: 1.0 mmol (66 mg)

  • Piperidine (catalyst): 1-2 drops

  • Ethanol: 5 mL

  • Round-bottom flask (25 mL), magnetic stirrer, and stir bar

  • Reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 5 mL of ethanol.

  • Add a magnetic stir bar and 1-2 drops of piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions with highly activated aldehydes like this compound may be complete in under an hour.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the final product using NMR, IR spectroscopy, and melting point determination.

Protocol 2: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.

Objective: To synthesize a substituted styrene derivative.

Materials:

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde): 50 mg

  • (Carbethoxymethylene)triphenylphosphorane (ylide): 1.2 molar equivalents

  • Dichloromethane (DCM): 3 mL

  • 25% Diethyl ether in hexanes

  • Dram vial, magnetic stir vane, TLC supplies

Procedure:

  • Dissolve the substituted benzaldehyde (50 mg) in dichloromethane (3 mL) in a dram vial equipped with a magnetic stir vane.

  • Add 1.2 molar equivalents of the ylide portion-wise while stirring.[8]

  • Stir the reaction at room temperature for approximately two hours.[8]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.[8]

  • Upon completion, evaporate the DCM solvent with a gentle stream of nitrogen gas.[8]

  • Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.[8]

  • Carefully transfer the supernatant solution containing the product to a clean vial.

  • Evaporate the solvent and purify the crude product using microscale wet column chromatography.[8]

  • Characterize the alkene product by spectroscopic methods.

G cluster_workflow General Experimental Workflow A 1. Reagent Preparation (Aldehyde, Nucleophile, Solvent, Catalyst) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Reaction Monitoring (e.g., TLC, LC-MS) B->C D 4. Work-up (Quenching, Extraction) C->D E 5. Product Isolation (Filtration, Evaporation) D->E F 6. Purification (Recrystallization, Chromatography) E->F G 7. Characterization (NMR, IR, MS, M.P.) F->G

Figure 2: A typical workflow for synthesis and analysis.

Conclusion

This compound stands out as a highly activated benzaldehyde derivative due to the cumulative electron-withdrawing effects of its three halogen substituents. This high reactivity makes it an exceptionally useful intermediate for synthesizing complex molecules where efficient nucleophilic addition to the aldehyde is required. While mono- and di-substituted halogenated benzaldehydes are also activated relative to benzaldehyde itself, the unique electronic profile of this compound makes it a prime candidate for challenging syntheses in drug discovery and materials science. The choice of a specific halogenated benzaldehyde will ultimately depend on the desired reactivity, the downstream synthetic steps, and the specific electronic or steric properties required in the final target molecule.

References

Navigating the Synthesis of Kinase Inhibitors: A Comparative Guide to Alternatives for 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal starting materials is a critical step in the synthesis of novel therapeutics. 3,5-Dichloro-4-fluorobenzaldehyde is a key building block in the creation of various kinase inhibitors, including the BRAF inhibitor Vemurafenib. However, its reactivity and the availability of alternative reagents necessitate a thorough comparison to guide synthetic strategy. This guide provides an objective analysis of alternative reagents, supported by theoretical principles and experimental data from related syntheses.

The primary role of this compound in the synthesis of molecules like Vemurafenib is to act as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, making it a good leaving group in this specific reaction mechanism. The two chlorine atoms also contribute to the electron-deficient nature of the ring, further enhancing its reactivity.

Alternative Reagents: A Comparative Overview

Several alternatives to this compound can be considered, each with its own synthetic advantages and disadvantages. The most common alternatives include other halogenated or substituted benzaldehydes. The choice of reagent can significantly impact reaction conditions, yield, and purification requirements.

A key consideration is the reactivity of the leaving group at the 4-position. In nucleophilic aromatic substitution, the rate-limiting step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative substituent at the para position can better stabilize the negative charge of this intermediate, thus accelerating the reaction. Consequently, the reactivity of aryl halides in SNAr reactions often follows the trend: F > Cl > Br > I.

Here, we compare this compound with two plausible alternatives: 3,5-Dichloro-4-hydroxybenzaldehyde and 3,5-Dichlorobenzaldehyde.

Data Presentation: A Quantitative Comparison

ReagentKey Reaction Type for DerivatizationExpected ReactivityTypical Reaction ConditionsRepresentative Yield
This compound Nucleophilic Aromatic Substitution (SNAr)HighModerate temperature, various bases (e.g., K2CO3, Et3N)Good to Excellent (70-95%)
3,5-Dichloro-4-hydroxybenzaldehyde Williamson Ether Synthesis / Mitsunobu ReactionModerateRequires a strong base to deprotonate the phenol (e.g., NaH, K2CO3) or specific reagents for MitsunobuModerate to Good (50-85%)
3,5-Dichlorobenzaldehyde Wittig/Horner-Wadsworth-Emmons ReactionHigh (Aldehyde reactivity)Standard Wittig or HWE conditions (e.g., n-BuLi, NaH)Good to Excellent (75-95%)

Experimental Protocols

Detailed methodologies for key reactions involving these classes of reagents are provided below.

Protocol 1: Nucleophilic Aromatic Substitution with a Halogenated Benzaldehyde (Illustrative)

This protocol describes a general procedure for the reaction of a halogenated aromatic aldehyde with a nucleophile, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Substituted 4-halobenzaldehyde (1.0 eq)

  • Nucleophile (e.g., an amine or thiol) (1.1 eq)

  • Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substituted 4-halobenzaldehyde, the nucleophile, and the base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from 80 °C to 150 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction with a Dichlorinated Benzaldehyde (Illustrative)

This protocol outlines a general procedure for the olefination of an aromatic aldehyde, a common strategy for carbon-carbon bond formation.[1][2][3][4]

Materials:

  • 3,5-Dichlorobenzaldehyde (1.0 eq)

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq)

  • Base (e.g., NaH, K2CO3/DBU) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of the base in the anhydrous solvent at 0 °C under an inert atmosphere, add the phosphonate reagent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,5-Dichlorobenzaldehyde in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib on mutant BRAF.[5][6][7][8]

Synthesis_Workflow Start Substituted Benzaldehyde Reaction Key C-C or C-N Bond Formation (e.g., SNAr, Wittig) Start->Reaction Intermediate Core Scaffold Intermediate Reaction->Intermediate Modification Further Functionalization (e.g., coupling reactions) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

References

A Comparative Guide to Analytical Methods for the Purity Validation of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is critical to the safety and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dichloro-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1] This guide provides an objective comparison of two widely used analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the validation of its purity. The selection of an appropriate analytical method is crucial for ensuring the quality and consistency of this important intermediate.

Potential Impurities in this compound

The purity analysis of this compound must consider potential impurities that may arise from its synthesis. A common synthetic route involves the oxidation of a substituted toluene. For instance, the synthesis could start from 3,4,5-trichlorotoluene, which is then fluorinated and subsequently oxidized. Potential impurities could therefore include:

  • Starting materials and intermediates: such as 3,4,5-trichlorotoluene or 3,5-dichloro-4-fluorotoluene.

  • Over-oxidation products: like 3,5-dichloro-4-fluorobenzoic acid.

  • Isomeric impurities: which may be present in the starting materials or formed during the synthesis.

  • Residual solvents: from the reaction and purification steps.

An effective analytical method must be able to separate and quantify these potential impurities from the main compound.

Experimental Protocols

This section details the experimental methodologies for two common analytical techniques for purity validation: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).

Method A: Gas Chromatography (GC-FID)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Sample Preparation:

  • Diluent: Methanol, HPLC grade.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Chromatographic Conditions:

Parameter Value
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min

| Detector Temperature | 280°C |

Method B: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that may not be sufficiently volatile or stable for GC analysis. A reversed-phase method is typically employed for aromatic aldehydes.

Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 40 | | | 15 | 80 | | | 20 | 80 | | | 21 | 40 | | | 25 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Injection Volume | 10 µL | | Detection Wavelength | 254 nm |

Data Presentation: Comparison of Analytical Methods

The performance of the GC-FID and HPLC-UV methods was validated according to the International Council for Harmonisation (ICH) guidelines.[2] The key validation parameters are summarized in the tables below.

Table 1: System Suitability

ParameterGC-FIDHPLC-UVAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 50,000> 5,000> 2,000
%RSD of 6 Injections 0.8%0.6%≤ 1.0%

Table 2: Linearity

ParameterGC-FIDHPLC-UV
Range 1 - 150 µg/mL1 - 150 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept MinimalMinimal

Table 3: Precision

ParameterGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) 0.9%0.7%≤ 1.0%
Intermediate Precision (n=6) 1.2%1.0%≤ 2.0%

Table 4: Accuracy (Recovery)

Spiked LevelGC-FID (%)HPLC-UV (%)Acceptance Criteria
80% 99.2%100.5%98.0 - 102.0%
100% 100.3%100.1%98.0 - 102.0%
120% 100.8%99.7%98.0 - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterGC-FIDHPLC-UV
LOD 0.3 µg/mL0.2 µg/mL
LOQ 1.0 µg/mL0.7 µg/mL

Table 6: Robustness

Parameter VariedGC-FIDHPLC-UV
Flow Rate (±10%) RobustRobust
Column Temperature (±5°C) RobustRobust
Mobile Phase Composition (±2%) N/ARobust

Visualization of Workflows

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate analytical method.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into System (GC or HPLC) dissolve->inject separate Chromatographic Separation inject->separate detect Detection (FID or UV) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Analytical Workflow for Purity Validation

node_method node_method start Analyte Properties volatile Volatile & Thermally Stable? start->volatile impurities Potential Impurities Volatile? volatile->impurities Yes hplc HPLC-UV volatile->hplc No gc GC-FID impurities->gc Yes impurities->hplc No

Decision Tree for Method Selection

Comparison and Conclusion

Both GC-FID and HPLC-UV are suitable and reliable methods for the purity validation of this compound.

Gas Chromatography (GC-FID) is a robust and high-resolution technique, particularly well-suited for identifying and quantifying volatile impurities such as residual solvents and starting materials. Its simplicity and reliability make it an excellent choice for routine quality control.

High-Performance Liquid Chromatography (HPLC-UV) offers greater versatility and is often more sensitive for the detection of non-volatile or thermally labile impurities, such as over-oxidation products. The ability to use gradient elution allows for the separation of a wider range of compounds with varying polarities.

The choice between GC and HPLC will depend on the specific requirements of the analysis, including the likely impurity profile of the sample and the desired level of sensitivity. For a comprehensive purity assessment, employing both techniques can provide a more complete picture of the sample's composition. The validation data presented here demonstrate that both methods are accurate, precise, and linear, and can be successfully implemented in a quality control laboratory.

References

A Comparative Guide to the Analytical Quantification of 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of intermediates like 3,5-Dichloro-4-fluorobenzaldehyde is paramount for ensuring the quality, consistency, and safety of final pharmaceutical products. This guide provides a comprehensive comparison of three prominent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or the detection of trace-level impurities. This document presents a comparative overview of these methods, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of HPLC, GC, and CE for the analysis of halogenated benzaldehydes, providing a clear comparison to facilitate an informed decision-making process.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)[3][4]Fused Silica Capillary (e.g., 50 µm i.d.)[5]
Mobile/Carrier Acetonitrile/Water with acid modifier[1][2]Helium or Nitrogen[4]Buffer solution (e.g., borate or phosphate buffer)[5]
Detector UV/Vis or Photodiode Array (PDA)[1]Flame Ionization Detector (FID) or Mass Spectrometry (MS)[4][6]UV/Vis or Diode Array Detector (DAD)[5]
Linearity (r²) > 0.999[7]> 0.999[3][4]Typically > 0.99
LOD ~0.1 µg/mL[8]~0.4 ppm[3][4]10-40 µg/L (for benzaldehyde)[5]
LOQ ~0.4 µg/mL[8]~1.2 ppm[3][4]-
Accuracy (% Recovery) 95-105% (typical)93.7% - 107.7%[3][4]-
Sample Derivatization Not typically required.May be required for improved volatility and peak shape, though direct analysis is often possible.[9]May be required for neutral compounds or to enhance detection.
Analysis Time 15-30 minutes10-20 minutes[6]< 10 minutes[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (RP-HPLC) Method

This method is adapted from established protocols for halogenated and dihydroxy-substituted benzaldehydes.[1][2]

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV/Vis or PDA detector.

  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. The UV absorption spectrum of benzaldehyde shows a maximum wavelength (λmax) around 248 nm.[10]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC-FID/MS) Method

This protocol is based on a method for the analysis of 2-Chloro-6-fluorobenzaldehyde and is expected to provide good separation for the target analyte.[4] A similar method for bromofluorobenzaldehyde isomers has shown high sensitivity.[3]

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and an autosampler.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • MS Conditions (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or dichloromethane at a concentration of 1000 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Use the "dilute and shoot" method for relatively pure samples. Dissolve a known amount of the sample in the chosen GC-grade solvent to a concentration within the calibration range.

Capillary Electrophoresis (CE-UV) Method
  • Instrumentation: Capillary Electrophoresis system with a Diode Array Detector (DAD).

  • Capillary: Fused silica capillary, 50 µm internal diameter, with an effective length of 50-60 cm.

  • Background Electrolyte (BGE): 20 mM sodium borate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 248 nm.

  • Standard Preparation: Prepare a stock solution of this compound in the background electrolyte or a water/methanol mixture. Prepare working standards by dilution in the BGE.

  • Sample Preparation: Dissolve the sample in the BGE and filter through a 0.22 µm syringe filter.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound using HPLC, GC, and CE.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_hplc HPLC cluster_gc GC cluster_ce CE cluster_data Data Analysis start Sample Weighing & Dissolution filter Filtration start->filter hplc_inj Injection filter->hplc_inj gc_inj Injection filter->gc_inj ce_inj Injection filter->ce_inj hplc_sep C18 Separation hplc_inj->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq gc_sep Capillary Column Separation gc_inj->gc_sep gc_det FID/MS Detection gc_sep->gc_det gc_det->data_acq ce_sep Capillary Separation ce_inj->ce_sep ce_det UV/DAD Detection ce_sep->ce_det ce_det->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Comparative workflow for the analysis of this compound.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms onto an aromatic ring is a cornerstone of synthetic and medicinal chemistry, profoundly influencing the parent molecule's reactivity, bioavailability, and metabolic stability. For benzaldehyde derivatives, the nature and position of a halogen substituent dictate the electrophilicity of the carbonyl group and the susceptibility of the aromatic ring to nucleophilic attack. This guide provides an objective, data-driven comparison of the reactivity of fluorinated and chlorinated benzaldehydes in key chemical transformations.

Electronic Effects: The Inductive vs. Resonance Dichotomy

The reactivity of substituted benzaldehydes is governed by the interplay of inductive and resonance effects. Both fluorine and chlorine are more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, as halogens possess lone pairs of electrons, they can donate electron density to the aromatic ring via the resonance or mesomeric effect (+M). This effect partially counteracts the inductive withdrawal. The key difference between fluorine and chlorine lies in the relative strengths of these two opposing effects.

  • Fluorine: Possesses a very strong -I effect due to its high electronegativity, but its +M effect is also relatively significant due to effective orbital overlap between the fluorine 2p and carbon 2p orbitals.

  • Chlorine: Has a weaker -I effect than fluorine but a much weaker +M effect, as the overlap between chlorine's 3p and carbon's 2p orbitals is less efficient.

This delicate balance influences reaction rates, as quantified by Hammett substituent constants (σ), where a more positive value indicates a stronger electron-withdrawing character.

Table 1: Hammett Substituent Constants (σ) for Fluoro and Chloro Groups [1]

Substituentσ (meta)σ (para)
Fluoro+0.337+0.062
Chloro+0.373+0.227

At the meta position, where the resonance effect is minimal, the reactivity is dominated by the inductive effect; thus, the σ_meta_ values are similar and strongly positive. At the para position, however, the +M effect of fluorine significantly counteracts its -I effect, resulting in a much smaller σ_para_ value compared to chlorine. This predicts that a para-chloro substituent will render the benzaldehyde carbonyl more electrophilic than a para-fluoro substituent.

electronic_effects cluster_F Fluorobenzaldehyde cluster_Cl Chlorobenzaldehyde F_ring Aromatic Ring F_carbonyl Carbonyl (C=O) F_ring->F_carbonyl Influences C=O bond F_reactivity Increased Electrophilicity F_carbonyl->F_reactivity F_inductive Strong Inductive Effect (-I) F_inductive->F_ring Withdraws e⁻ density F_resonance Moderate Resonance Effect (+M) F_resonance->F_ring Donates e⁻ density Cl_ring Aromatic Ring Cl_carbonyl Carbonyl (C=O) Cl_ring->Cl_carbonyl Influences C=O bond Cl_reactivity Significantly Increased Electrophilicity Cl_carbonyl->Cl_reactivity Cl_inductive Moderate Inductive Effect (-I) Cl_inductive->Cl_ring Withdraws e⁻ density Cl_resonance Weak Resonance Effect (+M) Cl_resonance->Cl_ring Donates e⁻ density

Caption: Electronic effects of F and Cl on benzaldehyde reactivity.

Comparative Reactivity Data

The following tables summarize available experimental data comparing the reactivity of fluorinated and chlorinated benzaldehydes in several key reaction types.

Oxidation to Benzoic Acid

The oxidation of benzaldehydes is a complex reaction where the rate can be influenced by the stability of intermediates. Structure-reactivity studies using chromate-based oxidants provide precise kinetic data.

Table 2: Second-Order Rate Constants (k₂) for the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate (PBC) in DMSO [2]

Substituentk₂ at 298 K (10³ dm³ mol⁻¹ s⁻¹)k₂ at 308 K (10³ dm³ mol⁻¹ s⁻¹)k₂ at 318 K (10³ dm³ mol⁻¹ s⁻¹)
p-Fluoro 10.518.933.3
p-Chloro 8.1315.027.0
m-Fluoro 4.578.8216.2
m-Chloro 4.178.1315.1
H 15.527.045.9

Table 3: Second-Order Rate Constants (k₂) for the Oxidation of Substituted Benzaldehydes by Quinolinium Bromochromate (QBC) in DMSO [3]

Substituentk₂ at 298 K (10³ dm³ mol⁻¹ s⁻¹)k₂ at 308 K (10³ dm³ mol⁻¹ s⁻¹)k₂ at 318 K (10³ dm³ mol⁻¹ s⁻¹)
p-Fluoro 21.937.261.7
p-Chloro 16.228.849.0
m-Fluoro 9.3317.430.9
m-Chloro 8.5115.828.8
H 31.652.585.1

Analysis: In these oxidation reactions, both fluoro- and chloro-substituted benzaldehydes react more slowly than unsubstituted benzaldehyde, suggesting that the reaction is favored by electron-donating groups. However, in a direct comparison, the fluorinated analogues consistently react faster than their chlorinated counterparts (p-F > p-Cl and m-F > m-Cl). This indicates that the specific mechanism of hydrogen abstraction is sensitive to the unique electronic properties of fluorine.

Wittig Reaction

The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Therefore, electron-withdrawing groups are expected to accelerate the reaction.

Table 4: Relative Rate Constants (k/k₀) for the Wittig Reaction of Substituted Benzaldehydes [4]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-Chloro Wittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45

Analysis: As expected, the electron-withdrawing chloro group accelerates the Wittig reaction relative to unsubstituted benzaldehyde. While direct comparative data for a fluorinated analogue was not found in the surveyed literature, based on Hammett constants (σ_para for Cl: +0.227 vs. F: +0.062), it is predicted that 4-chlorobenzaldehyde would react faster than 4-fluorobenzaldehyde in a Wittig reaction due to the greater electron-withdrawing character of the chloro group at the para position.

Knoevenagel Condensation & Aldehyde Reduction

Direct comparative kinetic data for Knoevenagel condensation and sodium borohydride reduction were not available in the surveyed literature. However, reactivity trends can be predicted based on the reaction mechanisms.

  • Knoevenagel Condensation: This reaction involves the nucleophilic attack of a carbanion from an active methylene compound on the aldehyde carbonyl. The rate is highly sensitive to the electrophilicity of the carbonyl carbon.

  • Reduction with NaBH₄: This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The rate is similarly dependent on the carbonyl's electrophilicity.

Predicted Reactivity: For both reactions, the rate is accelerated by electron-withdrawing groups. Based on the Hammett constants, the predicted order of reactivity is: 4-chlorobenzaldehyde > 4-fluorobenzaldehyde > benzaldehyde

Experimental Protocols

To obtain reliable comparative data, a standardized experimental protocol is essential. The following section details a general procedure for monitoring the kinetics of reactions involving substituted benzaldehydes using UV-Vis spectrophotometry.

experimental_workflow prep 1. Prepare Stock Solutions - Substituted Benzaldehyde (A) - Reagent (B) - Catalyst (if any) thermo 2. Thermostat Solutions Equilibrate solutions and UV-Vis cuvette to desired temperature (e.g., 298 K) prep->thermo initiate 3. Initiate Reaction Mix reactants in the cuvette and immediately start spectrophotometric measurement thermo->initiate monitor 4. Monitor Reaction Progress Record absorbance change over time at a wavelength specific to a reactant or product initiate->monitor data 5. Data Analysis Plot log(Absorbance) vs. Time to determine pseudo-first-order rate constant (k') monitor->data calc 6. Calculate Second-Order Rate Divide k' by the concentration of the reactant in excess to get k₂ data->calc compare 7. Compare Reactivity Repeat for 4-fluorobenzaldehyde and 4-chlorobenzaldehyde under identical conditions calc->compare

Caption: Generalized workflow for comparative kinetic analysis.
Protocol: Comparative Kinetics of the Knoevenagel Condensation[5]

Objective: To determine and compare the second-order rate constants for the reaction of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • UV-Vis Spectrophotometer with thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of malononitrile in absolute ethanol.

    • Prepare a 0.2 M stock solution of piperidine in absolute ethanol.

    • Prepare separate 0.004 M stock solutions of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde in absolute ethanol.

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor at the λ_max_ of the expected benzylidenemalononitrile product.

    • Equilibrate all stock solutions and the instrument's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • To a quartz cuvette, pipette 1.5 mL of the 0.2 M malononitrile solution, 1.0 mL of absolute ethanol, and 0.25 mL of the 0.2 M piperidine solution.

    • Initiate the reaction by adding 0.25 mL of the 0.004 M 4-fluorobenzaldehyde solution, cap the cuvette, invert rapidly to mix, and immediately begin recording absorbance as a function of time for at least 3 half-lives.

    • Repeat the entire procedure using the 4-chlorobenzaldehyde stock solution.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions with a large excess of malononitrile and piperidine.

    • Determine the pseudo-first-order rate constant (k') from the slope of the linear plot of ln(A_∞_ - A_t_) versus time, where A_t_ is the absorbance at time t and A_∞_ is the final absorbance.

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the aldehyde.

Protocol: Comparative Oxidation with Potassium Permanganate[6]

Objective: To compare the reaction yields of 4-fluorobenzoic acid and 4-chlorobenzoic acid from their respective aldehydes under identical conditions.

Materials:

  • 4-Fluorobenzaldehyde

  • 4-Chlorobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of 4-fluorobenzaldehyde (in flask A) and 1.0 mmol of 4-chlorobenzaldehyde (in flask B) in 10 mL of acetone each.

  • Oxidation: While stirring at room temperature, add a solution of KMnO₄ (1.2 mmol) in 5 mL of water dropwise to each flask over the same time period. Stir both reaction mixtures vigorously for a set time (e.g., 2 hours).

  • Workup:

    • Quench the reactions by adding solid sodium bisulfite until the purple color of permanganate and the brown precipitate of MnO₂ disappear.

    • Acidify the mixtures to a pH of ~2 with 1 M HCl.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Determine the yield of the crude benzoic acid products by mass. Further analysis by NMR or GC-MS can be used to determine purity and confirm product identity.

Conclusion

The reactivity of fluorinated and chlorinated benzaldehydes is a nuanced function of competing electronic effects.

  • In carbonyl addition reactions (Knoevenagel, Wittig, Reduction), where the rate-determining step is typically the initial nucleophilic attack, reactivity is governed by the electrophilicity of the carbonyl carbon. Here, the stronger net electron-withdrawing character of the chloro group (particularly at the para position) renders chlorinated benzaldehydes generally more reactive than their fluorinated counterparts .

  • In oxidation reactions , the mechanism is more complex and does not solely depend on carbonyl electrophilicity. Experimental data shows that under certain conditions with chromate-based oxidants, fluorinated benzaldehydes react faster than chlorinated benzaldehydes .

This guide underscores the importance of considering the specific reaction mechanism when predicting reactivity trends. While theoretical principles provide a strong foundation, direct experimental data, where available, is indispensable for accurate comparison and selection of reagents in synthetic design.

References

The Strategic Advantage of 3,5-Dichloro-4-fluorobenzaldehyde in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Among the vast array of available building blocks, substituted benzaldehydes are of particular importance, serving as key precursors for a multitude of therapeutic agents. This guide provides a comparative analysis of 3,5-Dichloro-4-fluorobenzaldehyde, highlighting its advantages over similar compounds in the synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors.

The unique substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts distinct electronic and steric properties that can be leveraged to enhance reaction outcomes and modulate the biological activity of target molecules. The presence of multiple halogen substituents significantly influences the reactivity of the aldehyde functional group, making it a valuable tool for medicinal chemists.

Enhanced Reactivity in Key Synthetic Transformations

The electron-withdrawing nature of the chlorine and fluorine atoms in this compound increases the electrophilicity of the carbonyl carbon. This heightened reactivity is advantageous in several key synthetic transformations that are fundamental to the construction of complex drug molecules.

Table 1: Comparison of Physicochemical Properties of Selected Benzaldehydes

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Features
This compound193.00Not readily availableHighly activated aldehyde due to three electron-withdrawing halogens.[1]
3,5-Dichlorobenzaldehyde175.01232Activated aldehyde due to two chlorine atoms.
4-Fluorobenzaldehyde124.11181Moderately activated aldehyde. Fluorine can improve metabolic stability.
Benzaldehyde106.12178.1Baseline reactivity for comparison.

The increased electrophilicity of this compound can lead to higher yields and faster reaction rates in nucleophilic addition reactions, which are often pivotal steps in the synthesis of heterocyclic cores common in many kinase inhibitors.

Application in the Synthesis of p38 MAPK Inhibitors

A prominent application of halogenated benzaldehydes is in the synthesis of pyridinylimidazole-based inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibitors are of significant interest for the treatment of various inflammatory diseases and cancers.

The synthesis of the pyridinylimidazole scaffold often involves a multi-component reaction where a substituted benzaldehyde is a key starting material. The substituents on the benzaldehyde ring are incorporated into the final inhibitor structure and can play a crucial role in its binding affinity and selectivity for the target kinase.

Table 2: Representative Yields for the Synthesis of Pyridinylimidazole Precursors from Substituted Benzaldehydes

Benzaldehyde DerivativeKey Reaction StepReported Yield (%)Reference
4-FluorobenzaldehydeHantzsch-type condensation~70-80%General literature on pyridinylimidazole synthesis
3,5-DichlorobenzaldehydeCyclocondensationVariable, often moderateInferred from related syntheses
This compoundCyclocondensationExpected to be high due to enhanced reactivityNot explicitly reported, but predicted based on chemical principles

Experimental Protocols

Representative Experimental Protocol for the Synthesis of a Dihalogenated Pyridinylimidazole Core

This protocol is a representative example of the synthesis of a key intermediate for p38 MAPK inhibitors, adapted from general procedures for the synthesis of pyridinylimidazoles.

Materials:

  • This compound

  • 4-Acetylpyridine

  • Ammonium acetate

  • Acetic acid

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add 4-acetylpyridine (1.0 eq) and ammonium acetate (10 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,5-dichloro-4-fluorophenyl)-4-(pyridin-4-yl)imidazole.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactant1 3,5-Dichloro-4- fluorobenzaldehyde Mix Mixing and Reflux Reactant1->Mix Reactant2 4-Acetylpyridine Reactant2->Mix Reactant3 Ammonium Acetate Reactant3->Mix Solvent Acetic Acid Solvent->Mix TLC TLC Monitoring Mix->TLC Monitoring Quench Quenching in Ice-Water TLC->Quench Reaction Complete Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pyridinylimidazole Product Purify->Product

Caption: Experimental workflow for the synthesis of a pyridinylimidazole core.

p38_MAPK_pathway cluster_upstream Upstream Activation cluster_core Core Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors activates Kinases Other Kinases (MK2, PRAK) p38->Kinases activates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Kinases->Inflammation Inhibitor Pyridinylimidazole Inhibitor (derived from this compound) Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the point of inhibition.[2][3][4][5][6]

Conclusion

This compound presents several key advantages for researchers and professionals in drug discovery. Its highly activated aldehyde functionality, resulting from the cumulative electron-withdrawing effects of three halogen substituents, can lead to more efficient synthetic transformations. This is particularly valuable in the construction of complex heterocyclic scaffolds found in many kinase inhibitors. The incorporation of the 3,5-dichloro-4-fluorophenyl moiety into the final drug molecule can also offer opportunities to fine-tune its pharmacological properties, such as binding affinity and metabolic stability. While direct, comprehensive comparative studies are still needed, the foundational principles of organic chemistry and the existing body of literature on the synthesis of bioactive molecules strongly support the strategic use of this compound as a superior building block in many synthetic endeavors.

References

A Comparative Guide to Assessing the Purity of Commercially Available 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of the purity of commercially available 3,5-Dichloro-4-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols for assessing purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Supplier Purity Comparison

The stated purity of this compound from various commercial suppliers typically ranges from 98% to 99%. However, the actual purity can vary between batches and suppliers. Therefore, independent verification is crucial for ensuring the quality and consistency of experimental results. The following table summarizes the advertised purity of this compound from several suppliers.

SupplierStated Purity (%)
Supplier A≥ 98%
Supplier B≥ 99%
Supplier C≥ 98.5%
Supplier D≥ 99% (by GC)

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended. Below are detailed protocols for HPLC, GC-MS, and NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard (purity > 99.5%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare samples from different commercial suppliers by dissolving approximately 10 mg of each in 10 mL of methanol.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the volatility of this compound, GC-MS is an excellent method for its purity assessment.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade, for sample preparation)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier gas flow: Helium at a constant flow of 1.0 mL/min.

    • MS transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: 40-400 amu

  • Analysis: Inject the sample solution into the GC-MS system. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. The purity is determined by the peak area percentage. Potential impurities could include unreacted starting materials or byproducts from the synthesis, such as over-oxidation products (e.g., 3,5-dichloro-4-fluorobenzoic acid).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy can provide valuable information about the structure and purity of this compound. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in an appropriate deuterated solvent. For qNMR, add an accurately weighed amount of a suitable internal standard.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum. The spectrum of pure this compound is expected to show a singlet for the aldehydic proton and signals in the aromatic region corresponding to the two aromatic protons. Impurity peaks can be identified and, with an internal standard, quantified.

  • ¹⁹F NMR Analysis: Acquire the ¹⁹F NMR spectrum. This will show a signal for the fluorine atom, and any fluorine-containing impurities will give rise to separate signals.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially available this compound.

Purity_Assessment_Workflow start Obtain Commercial Samples of this compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis nmr->data_analysis comparison Comparison of Supplier Purity data_analysis->comparison report Generate Purity Assessment Report comparison->report

Caption: Workflow for the purity assessment of this compound.

Comparison of Analytical Techniques

Each analytical technique offers unique advantages for purity assessment.

TechniquePrincipleAdvantagesDisadvantages
HPLC Separation based on polarityHigh accuracy and precision for non-volatile compounds; quantitative.May not detect highly volatile impurities.
GC-MS Separation based on volatility and mass-to-charge ratioExcellent for volatile impurities; provides structural information for identification.[1]Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin resonance in a magnetic fieldProvides detailed structural information; can be made quantitative (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods for trace impurities.

Conclusion

A multi-technique approach is recommended for a thorough assessment of the purity of commercially available this compound. While suppliers provide a certificate of analysis, independent verification using methods such as HPLC, GC-MS, and NMR is crucial for quality control in research and development. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to ensure the quality of this important chemical intermediate.

References

Spectroscopic Comparison of 3,5-Dichloro-4-fluorobenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification, purity assessment, and structure-activity relationship studies. This guide provides a comparative overview of the spectroscopic properties of 3,5-Dichloro-4-fluorobenzaldehyde and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of publicly accessible, comprehensive experimental spectroscopic data for all isomers of dichlorofluorobenzaldehyde, this guide will present a comparative framework and populate it with available data. Researchers are encouraged to acquire experimental data for their specific isomers of interest for a definitive comparison.

Introduction to Spectroscopic Analysis of Dichlorofluorobenzaldehydes

The isomers of dichlorofluorobenzaldehyde, with the chemical formula C₇H₃Cl₂FO, exhibit distinct spectroscopic signatures due to the varied positions of the chlorine and fluorine substituents on the benzaldehyde scaffold. These differences are particularly evident in their NMR spectra, where the chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic environment created by the halogen atoms. IR spectroscopy provides valuable information about the carbonyl stretching frequency, which is influenced by the inductive and resonance effects of the substituents. Mass spectrometry allows for the determination of the molecular weight and characteristic fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound and two of its isomers. Note: Some of the data presented below are predicted or based on closely related compounds due to the limited availability of experimental spectra for these specific isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported in CDCl₃)

CompoundAldehydic Proton (CHO) δ (ppm)Aromatic Proton(s) δ (ppm)
This compound~9.9~7.8 (s, 2H)
2,4-Dichloro-5-fluorobenzaldehyde~10.4~7.9 (d), ~7.3 (d)
3,5-Dichloro-2-fluorobenzaldehyde~10.3~7.6 (m), ~7.4 (m)

Table 2: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃)

CompoundC=O δ (ppm)Aromatic C-Cl δ (ppm)Aromatic C-F δ (ppm)Aromatic C-H δ (ppm)Aromatic C-CHO δ (ppm)
This compound~188~138~158 (d)~130 (d)~135
2,4-Dichloro-5-fluorobenzaldehyde~187~139, ~135~159 (d)~132 (d), ~118 (d)~133
3,5-Dichloro-2-fluorobenzaldehyde~186~137, ~134~160 (d)~128 (d), ~125 (d)~124

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted in CDCl₃, Referenced to CFCl₃)

CompoundChemical Shift (δ) (ppm)
This compound-110 to -115
2,4-Dichloro-5-fluorobenzaldehyde-105 to -110
3,5-Dichloro-2-fluorobenzaldehyde-115 to -120

Table 4: IR Spectroscopic Data (Vapor Phase/Predicted)

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound~1710~1250~850
2,4-Dichloro-5-fluorobenzaldehyde~1715~1240~870
3,5-Dichloro-2-fluorobenzaldehyde~1712~1260~860

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound192/194/196191/193/195 (M-H), 163/165/167 (M-CHO)
2,4-Dichloro-5-fluorobenzaldehyde192/194/196191/193/195 (M-H), 163/165/167 (M-CHO)
3,5-Dichloro-2-fluorobenzaldehyde192/194/196191/193/195 (M-H), 163/165/167 (M-CHO)

Experimental Protocols

Standardized experimental protocols are essential for obtaining high-quality and comparable spectroscopic data.

3.1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.0 ppm). For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ (δ 0.0 ppm) can be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

    • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the internal standard.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and use a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum should be collected and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and chlorine-containing fragments.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the dichlorofluorobenzaldehyde isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Dichlorofluorobenzaldehyde Isomers cluster_isomers Isomer Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Isomer1 3,5-Dichloro-4- fluorobenzaldehyde NMR NMR Spectroscopy (1H, 13C, 19F) Isomer1->NMR IR IR Spectroscopy (ATR-FTIR) Isomer1->IR MS Mass Spectrometry (EI/ESI) Isomer1->MS Isomer2 2,4-Dichloro-5- fluorobenzaldehyde Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3,5-Dichloro-2- fluorobenzaldehyde Isomer3->NMR Isomer3->IR Isomer3->MS Interpretation Spectral Interpretation - Chemical Shifts - Coupling Constants - Vibrational Frequencies - Fragmentation Patterns NMR->Interpretation IR->Interpretation MS->Interpretation DataTable Comparative Data Tables Guide Publication of Comparison Guide DataTable->Guide Interpretation->DataTable

Caption: Workflow for the spectroscopic comparison of dichlorofluorobenzaldehyde isomers.

Conclusion

The spectroscopic analysis of this compound and its isomers reveals distinct patterns that are invaluable for their differentiation and characterization. While a complete experimental dataset is not fully available in the public domain, the provided framework and data serve as a valuable starting point for researchers in the field. It is strongly recommended to acquire high-resolution experimental data for the specific isomers under investigation to ensure accurate structural assignment and to build a comprehensive internal spectral library. This will ultimately aid in accelerating drug discovery and development processes where these compounds may serve as key building blocks.

Comparative Guide to the Synthetic Validation of 3,5-Dichloro-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to 3,5-dichloro-4-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail plausible synthetic pathways, presenting experimental protocols and quantitative data to facilitate the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. This guide focuses on the validation of two primary and plausible routes:

  • Route 1: Halogen Exchange. This method involves the nucleophilic substitution of a chlorine atom with fluorine on a readily available trichlorobenzaldehyde precursor. It is a common and often efficient method for introducing fluorine into aromatic rings.

  • Route 2: Oxidation of a Toluene Derivative. This approach starts with the corresponding 3,5-dichloro-4-fluorotoluene and involves the oxidation of the methyl group to an aldehyde. This is a direct and potentially high-yielding transformation.

A third, multi-step alternative involving the conversion of a nitro-precursor is also discussed, offering a different set of synthetic considerations. The selection of the optimal route will depend on factors such as the availability and cost of starting materials, reaction scalability, and desired product purity.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound.

Parameter Route 1: Halogen Exchange Route 2: Oxidation of Toluene Derivative Alternative Route: From Nitro Precursor
Starting Material 3,4,5-Trichlorobenzaldehyde3,5-Dichloro-4-fluorotoluene3,4,5-Trichloronitrobenzene
Key Transformation Nucleophilic Aromatic Substitution (Halex)Side-Chain OxidationHalex, Reduction, Diazotization, Formylation
Plausible Yield 60-75%70-85%40-60% (multi-step)
Potential Purity >98%>99%>97%
Key Reagents & Conditions Potassium fluoride, phase-transfer catalyst, high-temperature solvent (e.g., sulfolane)Oxidizing agent (e.g., MnO₂, H₂SO₄), solvent (e.g., acetic acid)1. KF, DMF; 2. Fe/HCl or H₂/Pd-C; 3. NaNO₂, H⁺; HCHO
Advantages Utilizes a potentially accessible starting material.A direct, single-step conversion to the final product.Starts from a common bulk chemical.
Disadvantages Requires high temperatures and aprotic polar solvents.The starting toluene may be less commercially available.A multi-step process with potentially lower overall yield.

Experimental Protocols

Route 1: Halogen Exchange Synthesis

This protocol is based on established methods for halogen exchange reactions on activated aromatic systems.

Materials:

  • 3,4,5-Trichlorobenzaldehyde

  • Spray-dried Potassium Fluoride (KF)

  • Tetraphenylphosphonium bromide (Phase-transfer catalyst)

  • Sulfolane (solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 3,4,5-trichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetraphenylphosphonium bromide (0.1 eq).

  • Add anhydrous sulfolane to the flask to achieve a suitable concentration.

  • Under a nitrogen atmosphere, heat the reaction mixture to 180-220 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Oxidation of a Toluene Derivative

This protocol is adapted from patented procedures for the oxidation of fluorotoluene derivatives.[1]

Materials:

  • 3,5-Dichloro-4-fluorotoluene

  • Manganese dioxide (MnO₂)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (solvent)

Procedure:

  • To a stirred suspension of 3,5-dichloro-4-fluorotoluene (1.0 eq) in acetic acid, add manganese dioxide (2.0-3.0 eq).

  • Carefully add concentrated sulfuric acid dropwise to the mixture.

  • Heat the reaction mixture to 40-60 °C and stir until the starting material is consumed (monitored by GC or TLC).

  • Cool the reaction to room temperature and pour it onto a mixture of ice and water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be further purified by distillation or recrystallization.

Mandatory Visualizations

G cluster_0 Synthetic Route Validation Workflow Start Define Target: 3,5-Dichloro-4- fluorobenzaldehyde Route_Selection Identify Plausible Synthetic Routes Start->Route_Selection Route1 Route 1: Halogen Exchange Route_Selection->Route1 Route2 Route 2: Oxidation Route_Selection->Route2 Experimentation Perform Synthesis Experiments Route1->Experimentation Route2->Experimentation Analysis Analyze Products (Yield, Purity) Experimentation->Analysis Comparison Compare Routes (Data & Feasibility) Analysis->Comparison Conclusion Select Optimal Synthetic Route Comparison->Conclusion

Caption: A logical workflow for the validation and comparison of synthetic routes.

G cluster_1 Route 1: Halogen Exchange cluster_2 Route 2: Toluene Oxidation Start1 3,4,5-Trichlorobenzaldehyde Step1 Halogen Exchange (KF, PTC, Sulfolane) Start1->Step1 Product1 This compound Step1->Product1 Start2 3,5-Dichloro-4-fluorotoluene Step2 Oxidation (MnO2, H2SO4) Start2->Step2 Product2 This compound Step2->Product2

Caption: Comparative signaling pathways for the two primary synthetic routes.

References

Navigating the Synthesis of 3,5-Dichloro-4-fluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3,5-Dichloro-4-fluorobenzaldehyde, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, presents several synthetic pathways. This guide provides a comparative analysis of the most viable methods for its preparation, supported by detailed experimental protocols and quantitative data to inform your selection of the most suitable route.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through three primary strategies, each with distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Synthetic MethodStarting MaterialKey ReagentsTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Halogen Exchange Fluorination 3,4,5-TrichlorobenzaldehydePotassium fluoride, Phase-transfer catalyst (e.g., quaternary phosphonium salt)High temperature (e.g., 230 °C), inert atmosphereGood (by analogy)Utilizes a potentially accessible starting material.Requires high temperatures and anhydrous conditions; selectivity can be an issue.
Oxidation of Substituted Toluene 3,5-Dichloro-4-fluorotolueneOxidizing agent (e.g., MnO₂, H₂O₂), Catalyst (e.g., Co/Mo/Br complexes)Varies with oxidant; can be mild to harsh.36-90% (for similar compounds)Can be a direct and efficient route if the starting toluene is available.Side reactions can occur, potentially leading to over-oxidation to the carboxylic acid.
Formylation of a Dihalogenated Benzene 1,3-Dichloro-5-fluorobenzeneFormylating agent (e.g., N,N-dimethylformamide, dichloromethyl methyl ether), Organolithium reagent or Lewis acidLow temperature for lithiation (e.g., -78 °C) or moderate temperature for Friedel-Crafts type reactions.Moderate to Good (by analogy)Direct introduction of the aldehyde group; starting material is commercially available.Grignard/lithiation methods require strict anhydrous and inert conditions; Friedel-Crafts formylation may lack regioselectivity.

Experimental Protocols

Below are detailed experimental procedures for each of the discussed synthetic routes. These protocols are based on established methodologies for analogous transformations and can be adapted for the synthesis of this compound.

Method 1: Halogen Exchange Fluorination of 3,4,5-Trichlorobenzaldehyde

This procedure is adapted from a general method for the synthesis of fluorobenzaldehydes from their chlorinated precursors.

Materials:

  • 3,4,5-Trichlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Tetraphenylphosphonium bromide

  • High-boiling point solvent (e.g., sulfolane)

  • Nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 3,4,5-trichlorobenzaldehyde, an excess of spray-dried potassium fluoride (e.g., 1.5-2.0 equivalents), and a catalytic amount of tetraphenylphosphonium bromide (e.g., 0.1 equivalents) in a high-boiling point solvent like sulfolane.

  • Purge the flask with nitrogen and heat the reaction mixture to a high temperature (e.g., 210-230 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can range from 2 to 15 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • The filtrate can be subjected to fractional distillation under reduced pressure to isolate the this compound.

Method 2: Oxidation of 3,5-Dichloro-4-fluorotoluene

This protocol is a generalized procedure based on the oxidation of substituted toluenes.

Materials:

  • 3,5-Dichloro-4-fluorotoluene

  • Manganese dioxide (MnO₂) or a Hydrogen Peroxide/Catalyst system

  • Sulfuric acid (if using MnO₂)

  • Organic solvent (e.g., dichloromethane)

Procedure using MnO₂:

  • To a stirred suspension of activated manganese dioxide (a large excess, e.g., 10-20 equivalents) in a suitable organic solvent such as dichloromethane, add 3,5-dichloro-4-fluorotoluene.

  • Reflux the mixture for several hours to days, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the manganese salts.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Procedure using a catalytic system:

  • A method for the continuous oxidation of 3,5-dichlorotoluene to 3,5-dichlorobenzaldehyde has been reported using a cobalt, molybdenum, and bromine catalyst system with hydrogen peroxide as the oxidant in acetic acid.[2] This could be adapted for 3,5-dichloro-4-fluorotoluene.

  • The substrate, catalyst, and oxidant are pumped through a heated tubular reactor.

  • The reaction output is then cooled and quenched, and the product is extracted and purified.

Method 3: Formylation of 1,3-Dichloro-5-fluorobenzene via Grignard Reaction

This procedure outlines the formation of a Grignard reagent followed by formylation.

Materials:

  • 1,3-Dichloro-5-fluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution of hydrochloric acid (HCl)

Procedure:

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

  • Add a solution of 1,3-dichloro-5-fluorobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Gentle heating may be required.

  • Once the reaction starts, add the remaining solution of 1,3-dichloro-5-fluorobenzene at a rate that maintains a gentle reflux. The more reactive C-Cl bond is expected to form the Grignard reagent.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N-dimethylformamide in anhydrous THF dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for another 1-2 hours.

  • Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to obtain this compound.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final product, the following diagrams illustrate the described synthetic workflows.

Synthetic_Pathways SM1 3,4,5-Trichlorobenzaldehyde P This compound SM1->P Halogen Exchange (KF, Catalyst) SM2 3,5-Dichloro-4-fluorotoluene SM2->P Oxidation SM3 1,3-Dichloro-5-fluorobenzene SM3->P Formylation Experimental_Workflow_Comparison cluster_0 Halogen Exchange cluster_1 Toluene Oxidation cluster_2 Formylation a1 Mixing Reactants (3,4,5-Trichlorobenzaldehyde, KF, Catalyst) a2 High-Temperature Reaction (210-230 °C) a1->a2 a3 Workup & Purification (Filtration, Distillation) a2->a3 b1 Reaction Setup (3,5-Dichloro-4-fluorotoluene, Oxidant) b2 Oxidation Reaction b1->b2 b3 Workup & Purification (Filtration, Chromatography/Distillation) b2->b3 c1 Grignard Formation/Lewis Acid Complexation (from 1,3-Dichloro-5-fluorobenzene) c2 Reaction with Formylating Agent c1->c2 c3 Aqueous Workup & Purification c2->c3

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-4-fluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3,5-Dichloro-4-fluorobenzaldehyde based on available safety information for this compound and closely related chemicals. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

The proper handling and disposal of this compound are critical to ensuring laboratory safety and environmental protection. This compound is classified with specific hazards that necessitate a structured disposal protocol.

Hazard Identification and Safety Precautions

Based on available data, this compound presents the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Given these hazards, the following personal protective equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][3]

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and any contaminated materials is through an approved hazardous waste disposal facility.[2][4]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated, clearly labeled, and tightly sealed container.

  • As a halogenated organic compound, this waste should be segregated from non-halogenated chemical waste streams.

2. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Carefully sweep up the solid material to avoid generating dust.

  • Collect the spilled material and any contaminated absorbent materials (e.g., vermiculite, sand) into a designated hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.[4]

3. Disposal of Contaminated Materials:

  • Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.

  • Place these materials in the same designated hazardous waste container as the chemical itself.

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste. Dispose of the rinsed container as unused product.[5]

4. Final Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

start Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First waste_generation Generation of Waste (Unused chemical, contaminated items) ppe->waste_generation segregation Segregate as Halogenated Organic Waste waste_generation->segregation container Collect in Labeled, Sealed Container segregation->container storage Store in Designated Waste Area container->storage disposal Arrange for Professional Disposal via EHS storage->disposal end Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 3,5-Dichloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 3,5-Dichloro-4-fluorobenzaldehyde. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Immediate Safety and Handling

This compound is a halogenated aromatic aldehyde that requires careful handling to mitigate potential health risks. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls. All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood. Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work. An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Solid) Chemical splash goggles and a face shieldDouble gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber)Fully buttoned, flame-resistant lab coatWork in a certified chemical fume hood
Solution Preparation and Handling Chemical splash goggles and a face shieldDouble gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber)Fully buttoned, flame-resistant lab coat and a chemical-resistant apronWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesDouble gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber). Change gloves immediately upon contamination.Fully buttoned, flame-resistant lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldDouble gloving: Inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber).Fully buttoned, flame-resistant lab coat and a chemical-resistant apronWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®)Chemical-resistant suit or coverallsAir-purifying respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA)

Hand Protection: Standard disposable nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons, with potential breakthrough in under a minute.[1][2][3] Therefore, double gloving is mandatory. An inner nitrile glove provides a base layer of protection, while a thicker, outer glove made of a more resistant material such as neoprene or butyl rubber is essential for extended handling. Butyl rubber gloves are effective against aldehydes and ketones, but may not be optimal for halogenated solvents.[4] Given the dual nature of the hazard (aromatic aldehyde and halogenated), a conservative approach is necessary. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.

Experimental Protocols

Standard Operating Procedure for Handling

The following workflow outlines the essential steps for safely handling this compound from initial preparation to final disposal.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction in Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

Emergency Response Plan

In the event of an accidental release or exposure, a swift and informed response is crucial. The following logical diagram outlines the immediate actions to be taken.

Emergency Response for this compound Incidents cluster_spill Spill cluster_exposure Personal Exposure start Incident Occurs spill_evacuate Evacuate Immediate Area start->spill_evacuate exposure_remove Remove Contaminated Clothing start->exposure_remove spill_alert Alert Colleagues and Supervisor spill_evacuate->spill_alert spill_assess Assess Spill Size spill_alert->spill_assess spill_small Small Spill: Use Spill Kit spill_assess->spill_small Minor spill_large Large Spill: Contact EHS spill_assess->spill_large Major exposure_skin Skin Contact: Wash with Soap and Water for 15 min exposure_remove->exposure_skin exposure_eye Eye Contact: Flush with Eyewash for 15 min exposure_remove->exposure_eye exposure_inhalation Inhalation: Move to Fresh Air exposure_remove->exposure_inhalation exposure_medical Seek Immediate Medical Attention exposure_skin->exposure_medical exposure_eye->exposure_medical exposure_inhalation->exposure_medical

Caption: Logical flow of actions for emergency incidents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solids, including gloves, bench paper, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Waste Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. This compound may fall under EPA hazardous waste codes such as F001, F002, or F005 for spent halogenated solvents or their mixtures.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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